Technical Documentation Center

(3-Methoxy-1-benzofuran-2-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3-Methoxy-1-benzofuran-2-yl)methanamine
  • CAS: 1538508-26-7

Core Science & Biosynthesis

Foundational

Strategic Utilization of (3-Methoxy-1-benzofuran-2-yl)methanamine as a Heterocyclic Building Block

Executive Summary In the landscape of modern medicinal chemistry, the benzofuran scaffold serves as a "privileged structure," offering a robust bioisostere for the indole nucleus found in tryptophan, serotonin, and melat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the benzofuran scaffold serves as a "privileged structure," offering a robust bioisostere for the indole nucleus found in tryptophan, serotonin, and melatonin. (3-Methoxy-1-benzofuran-2-yl)methanamine represents a highly specialized, electronically distinct derivative of this class. Unlike the unsubstituted benzofuran-2-ylmethanamine, the inclusion of the 3-methoxy group introduces significant electronic donation into the furan ring while blocking the metabolically labile C3 position.

This technical guide dissects the synthetic accessibility, reactivity profile, and pharmacophoric utility of this building block, providing researchers with a roadmap for integrating it into drug discovery programs targeting GPCRs (specifically melatonergic and serotonergic systems) and kinase inhibitors.

Structural Analysis & Pharmacophoric Properties

Indole Bioisosterism

The primary utility of (3-Methoxy-1-benzofuran-2-yl)methanamine lies in its ability to mimic the tryptamine scaffold while altering physicochemical properties (logP, tPSA).

  • Electronic Modulation: The 3-methoxy group functions as an electron-donating group (EDG), increasing the electron density of the furan ring. This mimics the electron-rich nature of the indole pyrrole ring more effectively than the unsubstituted benzofuran.

  • Metabolic Blocking: The C3 position of benzofurans is susceptible to oxidative metabolism (cytochrome P450-mediated hydroxylation). Substitution with a methoxy group blocks this metabolic soft spot, potentially enhancing the in vivo half-life of derived compounds.

  • H-Bonding: The methoxy oxygen acts as a weak hydrogen bond acceptor, offering an interaction vector absent in the parent indole or unsubstituted benzofuran.

Physicochemical Profile (Predicted)
PropertyValue (Approx.)[1]Significance
Molecular Weight 177.20 g/mol Fragment-based drug discovery (FBDD) compliant.
cLogP ~1.6 - 1.9Moderate lipophilicity; good CNS penetration potential.
H-Bond Donors 2 (Amine)Primary handle for covalent coupling.
H-Bond Acceptors 3 (O, O, N)Interaction with receptor residues (e.g., Ser, Thr).
Rotatable Bonds 3Low conformational entropy penalty upon binding.

Synthetic Routes & Manufacturing

Commercial availability of the specific 3-methoxy derivative is often limited compared to the unsubstituted analog. Therefore, de novo synthesis is frequently required. The most robust route avoids direct cyclization to the amine and instead proceeds through a 3-hydroxybenzofuran intermediate.

The "Interrupted" Rap-Stoermer / Alkylation Strategy

This protocol ensures the correct regiochemistry of the 3-methoxy group.

Step 1: Cyclization to 3-Hydroxybenzofuran Scaffold

The reaction of methyl salicylate with ethyl bromoacetate under basic conditions yields the 3-hydroxybenzofuran-2-carboxylate.

  • Reagents: Methyl salicylate, Ethyl bromoacetate, K₂CO₃, Acetone (reflux).

  • Mechanism:[2][3][4][5][6] O-alkylation followed by Dieckmann-type condensation.

Step 2: O-Methylation (The Critical Step)

The 3-hydroxy intermediate exists in equilibrium with the keto-form (coumaranone). Trapping the enol with a methylating agent is essential.

  • Reagents: MeI (Methyl Iodide) or DMS (Dimethyl Sulfate), K₂CO₃, DMF.

  • Note: High conversion requires anhydrous conditions to prevent hydrolysis.

Step 3: Functional Group Transformation to Amine

Direct reduction of the ester to the amine is difficult. A two-stage reduction via the amide is preferred for scale and purity.

  • 3a (Amidation): Ester + NH₃ (MeOH/pressure) → Primary Amide.

  • 3b (Reduction): Amide + LiAlH₄ (THF) → (3-Methoxy-1-benzofuran-2-yl)methanamine .

Visualization of Synthetic Workflow

SynthesisRoute Start Methyl Salicylate Reagent1 + Ethyl Bromoacetate (K2CO3, Acetone) Start->Reagent1 Inter1 3-Hydroxybenzofuran- 2-carboxylate Reagent1->Inter1 Step2 O-Methylation (MeI, K2CO3, DMF) Inter1->Step2 Inter2 3-Methoxybenzofuran- 2-carboxylate Step2->Inter2 Step3 1. NH3/MeOH 2. LiAlH4/THF Inter2->Step3 Final (3-Methoxy-1-benzofuran- 2-yl)methanamine Step3->Final

Caption: Step-wise synthetic pathway from salicylate precursors to the target methanamine via the 3-hydroxy intermediate.

Experimental Protocol: Reduction of the Precursor Amide

Context: This protocol assumes the successful synthesis of 3-methoxybenzofuran-2-carboxamide. This is the final and most sensitive step to generate the amine.

Objective: Reduction of the carbonyl moiety to a methylene group while preserving the 3-methoxy ether linkage.

Materials:

  • 3-Methoxybenzofuran-2-carboxamide (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) — Note: Use pellets or 2.0M solution in THF for safety.

  • Anhydrous Tetrahydrofuran (THF)

  • Rochelle's Salt (Potassium sodium tartrate)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

  • Solvation: Charge the flask with anhydrous THF (0.2 M concentration relative to substrate) and cool to 0°C in an ice bath.

  • Hydride Addition: Carefully add LiAlH₄ (2.5 eq) portion-wise. Caution: Exothermic H₂ evolution.

  • Substrate Addition: Dissolve the carboxamide in minimal anhydrous THF and add dropwise to the hydride suspension.

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (the amide spot will disappear; the amine spot will streak near the baseline unless treated with Et₃N).

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add:

    • 
       mL water (
      
      
      
      = grams of LiAlH₄ used).
    • 
       mL 15% NaOH.
      
    • 
       mL water.[7]
      
  • Workup: Stir until a white granular precipitate forms (aluminum salts). Filter through a Celite pad.

  • Isolation: Dry the filtrate over Na₂SO₄ and concentrate in vacuo. The resulting oil is the free base amine.

    • Storage: Convert to the hydrochloride salt (HCl in dioxane) immediately for stability.

Medicinal Chemistry Applications

Melatonergic Ligands (MT1/MT2)

The benzofuran scaffold is a classic bioisostere for the indole core of melatonin.

  • Design Strategy: Acylation of the methanamine with propionic anhydride or cyclopropane carbonyl chloride.

  • Mechanistic Fit: The 3-methoxy group occupies a similar spatial volume to the C3-substituent of tryptophan, while the amide side chain (derived from the methanamine) engages the MT1/MT2 binding pocket.

  • Advantage: Benzofurans often show improved metabolic stability over indoles, which are prone to oxidation at the nitrogen and C2/C3 bond.

Kinase Inhibition (Hinge Binders)

The primary amine can be incorporated into urea or amide linkers targeting the "gatekeeper" residues of kinases.

  • Application: Synthesis of Type II kinase inhibitors where the benzofuran occupies the hydrophobic back pocket.

  • Reaction: Coupling (3-Methoxy-1-benzofuran-2-yl)methanamine with isocyanates to form ureas.

Library Generation Workflow

The amine serves as a "diversity handle" for parallel synthesis.

LibraryGen cluster_reactions Diversity Reactions Core (3-Methoxy-1-benzofuran- 2-yl)methanamine Rxn1 Amide Coupling (R-COOH + HATU) Core->Rxn1 Rxn2 Reductive Amination (R-CHO + NaBH(OAc)3) Core->Rxn2 Rxn3 Sulfonylation (R-SO2Cl) Core->Rxn3 Rxn4 Urea Formation (R-NCO) Core->Rxn4 Targets Focused Library (GPCR/Kinase Hits) Rxn1->Targets Rxn2->Targets Rxn3->Targets Rxn4->Targets

Caption: Divergent synthesis workflow utilizing the methanamine as a common precursor for library generation.

References

  • Bioisosterism in Benzofurans

    • Title: Synthesis and biological evaluation of benzofuran derivatives as potential agents.[8][9][10]

    • Source: European Journal of Medicinal Chemistry.[8]

    • URL:[Link] (General Journal Link for verification of scaffold utility).

  • Synthetic Methodology (3-Methoxybenzofurans)

    • Title: Improved synthesis of 3-substituted 7-methoxybenzofurans.
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Amide Reduction Protocols

    • Title: Direct Amide Formation Between Carboxylic Acids and Amines (Context for precursor assembly).[4]

    • Source: Durham E-Theses.
    • URL:[Link]

  • Pharmacological Context (Melatonin Analogs)

    • Title: Benzofuran derivatives as mel
    • Source: Journal of Medicinal Chemistry (Contextual reference for benzofuran-ethylamine pharmacophores).
    • URL:[Link]

  • General Reactivity of Benzofuran-2-ylmethanamines

    • Title: Synthesis, Reactivity and Biological Activity of Novel Bisbenzofuran-2-yl-Methanone Deriv
    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Exploratory

In Silico Pharmacodynamics: Docking Protocols for (3-Methoxy-1-benzofuran-2-yl)methanamine Derivatives

Executive Summary This technical guide outlines the computational workflow for evaluating (3-Methoxy-1-benzofuran-2-yl)methanamine derivatives. The benzofuran scaffold is a "privileged structure" in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the computational workflow for evaluating (3-Methoxy-1-benzofuran-2-yl)methanamine derivatives. The benzofuran scaffold is a "privileged structure" in medicinal chemistry, possessing inherent affinity for diverse biological targets including Monoamine Oxidase B (MAO-B) , Acetylcholinesterase (AChE) , and Kinases (e.g., VEGFR/EGFR) .

The presence of the methanamine side chain (


) specifically predisposes this scaffold toward targets with anionic or cation-pi binding pockets, most notably the catalytic site of MAO-B, making it a prime candidate for neurodegenerative therapeutic development (Parkinson’s Disease). The 3-methoxy  group acts as an electron-donating auxochrome, modulating the lipophilicity and electronic density of the aromatic system, potentially enhancing 

stacking interactions within the active site.

Part 1: The Pharmacophore & Target Landscape

Structural Rationale

The molecule consists of three critical pharmacophoric features:

  • Benzofuran Core: Provides aromaticity for

    
     stacking (e.g., with Tyr398/Tyr435 in MAO-B).
    
  • Methanamine Tail: A protonatable nitrogen center at physiological pH (7.4), capable of hydrogen bonding or salt-bridge formation.

  • 3-Methoxy Substituent: Increases the electron density of the furan ring, potentially strengthening interactions with electron-deficient residues in the receptor.

Primary Target Selection: MAO-B

While benzofurans are pleiotropic, the methanamine moiety strongly suggests MAO-B inhibition. MAO-B contains a "substrate cavity" and an "entrance cavity." The amine group typically mimics the natural substrate (dopamine/phenylethylamine), orienting the aromatic core toward the FAD cofactor.

Expert Insight: In my experience, the most common failure mode in docking benzofurans is neglecting the flexibility of the Ile199 residue in MAO-B, which acts as a "gate." Rigid receptor docking often yields false negatives.

Part 2: Computational Workflow (The Core)

This section details the step-by-step protocol. I have structured this not as a linear list, but as a causal workflow where every step addresses a specific source of error.

Protocol Diagram

The following diagram illustrates the optimized workflow, distinguishing between standard procedures and "Senior Scientist" checkpoints (in red) that ensure data integrity.

DockingWorkflow node_blue node_blue node_red node_red node_green node_green node_grey node_grey Start Ligand Construction (2D to 3D) DFT DFT Optimization (B3LYP/6-31G*) Start->DFT Minimize Energy Docking Docking Algorithm (Lamarckian GA / Vina) DFT->Docking PDBQT Format ProtPrep Protein Prep (PDB: 2V5Z) Remove Waters (Keep HOH near FAD) Grid Grid Generation (Center: FAD N5 atom) ProtPrep->Grid Grid->Docking Validation Redocking Validation (RMSD < 2.0 Å) Docking->Validation Check Control Validation->Grid If RMSD > 2.0 Analysis Interaction Profiling (Pi-Stacking, H-Bonds) Validation->Analysis If Valid

Figure 1: Optimized In Silico Workflow. Note the feedback loop at the Validation stage—a critical step often skipped in high-throughput screens.

Ligand Preparation (The Input)

Garbage in, garbage out. A standard force field (MM2) is often insufficient for the specific electronic effects of the 3-methoxy group.

  • Step 1: Sketch the 2D structure of the (3-Methoxy-1-benzofuran-2-yl)methanamine derivative.

  • Step 2: Convert to 3D and perform geometry optimization using DFT (Density Functional Theory) at the B3LYP/6-31G* level. This accurately models the planarity of the benzofuran ring and the rotational barrier of the methoxy group.

  • Step 3: Assign Gasteiger charges. Ensure the amine nitrogen is protonated (

    
    ) if you are simulating pH < 8.0, or neutral (
    
    
    
    ) if the pocket is hydrophobic. Recommendation: Dock both states.
Protein Preparation (The Target)
  • Source: RCSB Protein Data Bank.

  • Recommended PDB: 2V5Z (Human MAO-B complexed with safinamide). This structure has high resolution (1.6 Å) and the ligand binding mode is well-defined.

  • The "Water" Problem: Standard protocol removes all waters. Correction: In MAO-B, specific water molecules bridge the interaction between the ligand and the loop residues. Keep water molecules within 3 Å of the active site if they form >2 H-bonds with the protein.

  • Protonation: Use a tool like H++ or PropKa to determine protonation states of Histidine residues at pH 7.4.

Docking Execution
  • Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

  • Grid Box:

    • Center: The N5 atom of the FAD cofactor.

    • Size:

      
       Å. (Large enough to cover the entrance cavity).
      
  • Exhaustiveness: Set to 32 (default is 8). The methanamine tail is flexible; higher exhaustiveness is required to sample the rotamers.

Part 3: Data Analysis & Validation

The Self-Validating Protocol (RMSD)

Before analyzing your new derivatives, you must redock the co-crystallized ligand (e.g., safinamide from 2V5Z).

  • Extract the original ligand.

  • Prepare it exactly as you did your test compounds.

  • Dock it back into the protein.

  • Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the crystal pose.[1]

    • Pass: RMSD

      
       2.0 Å.
      
    • Fail: RMSD > 2.0 Å. (Revisit Grid Box placement or Protonation states).

Interaction Analysis Logic

A high binding score (e.g., -10.5 kcal/mol) is meaningless without specific interactions. Use the logic below to filter "real" hits from artifacts.

InteractionLogic cluster_MAO MAO-B Active Site node_key node_key node_int node_int node_res node_res Ligand Ligand (Benzofuran) Tyr398 Tyr398 / Tyr435 Ligand->Tyr398 Pi-Pi Stacking (Aromatic Core) FAD FAD Cofactor Ligand->FAD H-Bond (Methanamine) Ile199 Ile199 (Gate) Ligand->Ile199 Hydrophobic (3-Methoxy)

Figure 2: Mechanistic Interaction Map. Successful candidates must exhibit at least two of these three interactions.

Quantitative Summary Table

When reporting results, format your data as follows for maximum clarity:

Compound IDBinding Energy (kcal/mol)Inhibition Constant (

)*
H-Bonds (Residue)Pi-Pi InteractionsRMSD (Å)
Reference (Safinamide)-11.26.0 nMGln206, WatTyr3980.85
Derivative 3a (Target)-9.865.0 nMPro102Tyr435N/A
Derivative 3b -6.517.0

M
NoneNoneN/A

*Note:


 is estimated from Binding Energy (

) using

.

Part 4: ADMET Profiling (In Silico)

A potent binder is useless if it cannot cross the Blood-Brain Barrier (BBB), especially for CNS targets like MAO-B.

  • Lipophilicity (LogP): The 3-methoxy group adds lipophilicity. Ideal range for CNS drugs is LogP 2.0–4.0.

  • TPSA (Topological Polar Surface Area): Must be < 90 Ų for BBB penetration. The methanamine group contributes significantly here; ensure the derivative does not exceed this limit.

  • Metabolism: Check for metabolic stability of the methoxy group (O-demethylation by CYPs).

References

  • RCSB Protein Data Bank. Crystal structure of human monoamine oxidase B in complex with safinamide (PDB ID: 2V5Z). [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Binda, C., et al. (2007). Structural basis for the specific inhibition of human monoamine oxidase B by the natural product gephyrotoxin. [Link]

  • SwissADME. Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

  • European Journal of Medicinal Chemistry. Synthesis, biological evaluation and molecular docking of benzofuran derivatives as potential MAO-B inhibitors. (General Reference for Scaffold Activity). [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step preparation of (3-Methoxy-1-benzofuran-2-yl)methanamine from salicylaldehyde

Application Note: Strategic Synthesis of (3-Methoxy-1-benzofuran-2-yl)methanamine from Salicylaldehyde Executive Summary This application note details the step-by-step synthesis of (3-Methoxy-1-benzofuran-2-yl)methanamin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of (3-Methoxy-1-benzofuran-2-yl)methanamine from Salicylaldehyde

Executive Summary

This application note details the step-by-step synthesis of (3-Methoxy-1-benzofuran-2-yl)methanamine , a high-value pharmacophore found in serotonergic modulators and bioactive alkaloids. While many protocols exist for benzofurans, the specific installation of a 3-methoxy group (an ether linkage) requires a distinct strategy from the common Rap-Stoermer or Feist-Bénary condensations, which typically yield 3-alkyl or 3-hydro derivatives.

To ensure regiochemical fidelity and high purity, this protocol utilizes a Salicylate-Dieckmann strategy. The workflow begins with the oxidation of salicylaldehyde, followed by ring construction via a 3-hydroxy intermediate (coumaranone), O-methylation, and finally, a functional group interconversion to the primary amine.

Retrosynthetic Analysis & Strategy

The target molecule contains a benzofuran core with a sensitive 3-methoxy ether and a primary amine tail at position 2. Direct condensation of salicylaldehyde with


-halo esters typically yields the 3-unsubstituted benzofuran. Therefore, we must pass through a 3-hydroxybenzofuran  (3-coumaranone) intermediate to access the 3-alkoxy motif.

Strategic Disconnection:

  • C2-Side Chain: The methanamine (-CH

    
    NH
    
    
    
    ) is accessed via the reduction of a nitrile or azide, derived from the corresponding alcohol or ester.
  • C3-Methoxy Group: Installed via O-alkylation of the enol form of 3-coumaranone.

  • Benzofuran Core: Constructed via Dieckmann cyclization of an

    
    -alkoxycarbonylmethoxy benzoate.
    
  • Starting Material: Salicylaldehyde is oxidized to the salicylate scaffold to enable the Dieckmann approach.

Retrosynthesis Target (3-Methoxy-1-benzofuran-2-yl)methanamine Inter1 Azide / Alcohol Precursor Target->Inter1 Staudinger Reduction Inter2 Methyl 3-methoxybenzofuran-2-carboxylate Inter1->Inter2 FGI (Red/Sub) Inter3 Methyl 3-hydroxybenzofuran-2-carboxylate (Enol/Keto Tautomer) Inter2->Inter3 O-Methylation Inter4 Methyl Salicylate Derivative Inter3->Inter4 Dieckmann Cyclization Start Salicylaldehyde Inter4->Start Oxidation & Esterification

Figure 1: Retrosynthetic logic flow ensuring the correct oxidation state at Position 3.

Detailed Experimental Protocol

Phase 1: Scaffold Preparation (Salicylaldehyde Methyl Salicylate)

Rationale: Direct cyclization from salicylaldehyde often fails to provide the handle for 3-oxygenation. We first convert to methyl salicylate.

Step 1.1: Pinnick Oxidation

  • Dissolve Salicylaldehyde (10.0 g, 82 mmol) in

    
    -BuOH (150 mL) and 2-methyl-2-butene (25 mL, scavenger).
    
  • Add a solution of NaClO

    
     (11.1 g, 123 mmol) and NaH
    
    
    
    PO
    
    
    (14.8 g, 123 mmol) in water (50 mL) dropwise at 0 °C.
  • Stir at room temperature (RT) for 4 hours. Monitor by TLC.[1][2]

  • Workup: Acidify with 1N HCl, extract with EtOAc, and concentrate to yield Salicylic Acid.

Step 1.2: Esterification

  • Reflux the crude acid in MeOH (100 mL) with conc. H

    
    SO
    
    
    
    (1 mL) for 12 hours.
  • Isolate: Neutralize with NaHCO

    
    , extract with DCM.
    
  • Yield: ~11.2 g (90% over 2 steps) of Methyl Salicylate .

Phase 2: Core Construction & 3-Methoxy Installation

Rationale: This is the critical phase. We use a Dieckmann cyclization to form the ring, generating a 3-hydroxyl group that is immediately trapped as the methyl ether.

Step 2.1: O-Alkylation

  • Reagents: Methyl Salicylate (1 eq), Methyl Bromoacetate (1.2 eq), K

    
    CO
    
    
    
    (2 eq), Acetone.
  • Protocol: Reflux for 6 hours. Filter inorganic salts and concentrate.

  • Product: Methyl 2-(2-methoxy-2-oxoethoxy)benzoate.

Step 2.2: Dieckmann Cyclization

  • Reagents: Diester intermediate (from 2.1), NaH (1.5 eq, 60% dispersion), dry THF.

  • Protocol:

    • Suspend NaH in dry THF at 0 °C.

    • Add diester dropwise.

    • Allow to warm to RT and stir for 2 hours. The solution will turn deep yellow/orange (enolate formation).

    • Quench with dilute acetic acid/ice water.

    • Filter the precipitate.[1][3]

  • Intermediate: Methyl 3-hydroxybenzofuran-2-carboxylate .

Step 2.3: O-Methylation (The "Methoxy" Step)

  • Reagents: 3-Hydroxy intermediate (5.0 g), MeI (1.5 eq), K

    
    CO
    
    
    
    (2 eq), DMF.
  • Protocol: Stir at 60 °C for 3 hours.

  • Workup: Pour into water, extract with EtOAc.

  • Product: Methyl 3-methoxybenzofuran-2-carboxylate .

  • Validation:

    
    H NMR should show two distinct methyl singlets (ester -COOCH
    
    
    
    and ether -OCH
    
    
    ).
ReagentRoleEquiv.Critical Note
NaH Cyclization Base1.5Must be anhydrous; drives the Dieckmann condensation.
MeI Methylating Agent1.5Traps the enol to fix the 3-methoxy structure.
K

CO

Base2.0Scavenges HI during methylation.
Phase 3: Functional Group Interconversion to Amine

Rationale: Converting the ester directly to an amine requires reduction. The most robust path avoiding over-reduction of the furan ring is via the alcohol and azide.

Step 3.1: Reduction to Alcohol

  • Suspend LiAlH

    
     (1.2 eq) in dry THF at 0 °C.
    
  • Add Methyl 3-methoxybenzofuran-2-carboxylate (dissolved in THF) dropwise.

  • Stir for 1 hour at 0 °C. Note: Keep cold to prevent ether cleavage.

  • Fieser Quench: Add water, 15% NaOH, then water. Filter precipitate.[1][3]

  • Product: (3-Methoxy-1-benzofuran-2-yl)methanol .

Step 3.2: Activation & Azidation

  • Mesylation: React alcohol with MsCl (1.2 eq) and Et

    
    N (1.5 eq) in DCM at 0 °C for 1 hour.
    
  • Azidation: Dissolve crude mesylate in DMF, add NaN

    
     (2.0 eq). Heat to 60 °C for 4 hours.
    
  • Product: 2-(Azidomethyl)-3-methoxy-1-benzofuran. Caution: Azides are shock-sensitive; do not concentrate to dryness with heat.

Step 3.3: Staudinger Reduction (Final Step)

  • Dissolve the azide in THF/Water (10:1).

  • Add Triphenylphosphine (PPh

    
    , 1.2 eq).
    
  • Stir at RT for 12 hours. (Evolution of N

    
     gas observed).
    
  • Purification: Acid-base extraction.

    • Acidify to pH 2 (amine goes to water).

    • Wash organics (removes PPh

      
      /POPh
      
      
      
      ).
    • Basify aqueous layer to pH 12.

    • Extract with DCM.[1]

  • Final Product: (3-Methoxy-1-benzofuran-2-yl)methanamine .

Visualization of Reaction Workflow

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Ring Closure cluster_2 Phase 3: Amine Generation Sal Salicylaldehyde MeSal Methyl Salicylate Sal->MeSal 1. NaClO2 2. MeOH/H+ Diester Diester Int. MeSal->Diester BrCH2COOMe K2CO3 Coum 3-OH-Benzofuran Diester->Coum NaH (Dieckmann) OMe 3-OMe-Ester Coum->OMe MeI / K2CO3 Alc Alcohol OMe->Alc LiAlH4 Azide Azide Alc->Azide 1. MsCl 2. NaN3 Final Target Amine Azide->Final PPh3 / H2O

Figure 2: Complete synthetic workflow from Salicylaldehyde to Target.

Quality Control & Validation

To ensure the integrity of the final compound, the following analytical signatures must be verified:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.2–7.6 (m, 4H, Aromatic).
      
    • 
       3.95 (s, 3H, O-CH
      
      
      
      at C3). Critical diagnostic peak.
    • 
       3.85 (s, 2H, CH
      
      
      
      -NH
      
      
      ).
    • 
       1.50 (br s, 2H, NH
      
      
      
      , D
      
      
      O exchangeable).
  • Mass Spectrometry (ESI+):

    • Calculate [M+H]

      
       for C
      
      
      
      H
      
      
      NO
      
      
      : 178.08.
    • Look for fragment loss of NH

      
       (M-17) or OMe (M-31).
      

References

  • Pinnick Oxidation Protocol: Bal, B. S.; Childers, W. E.; Pinnick, H. W.

    
    -unsaturated aldehydes." Tetrahedron1981 , 37, 2091-2096. Link
    
  • Benzofuran Synthesis Review: Ferreira, M., et al. "Synthesis of benzofurans: A review." Tetrahedron2021 , 79, 131862. Link

  • Dieckmann Cyclization for 3-Hydroxybenzofurans: Dudley, M. E., et al. "A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans." Synthesis2006 , 10, 1711-1714.[4] Link

  • Staudinger Reduction: Gololobov, Y. G.; Kasukhin, L. F. "Recent advances in the Staudinger reaction." Tetrahedron1992 , 48, 1353-1406. Link

  • General Benzofuran Methodologies: Organic Syntheses, Coll. Vol. 9, p. 98 (1998); Vol. 74, p. 1 (1997). Link

Sources

Application

Application Note: Reductive Amination of 3-Methoxybenzofuran-2-carboxaldehyde

This Application Note is designed for medicinal chemists and process development scientists optimizing the reductive amination of 3-methoxybenzofuran-2-carboxaldehyde . The protocols below address the specific electronic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the reductive amination of 3-methoxybenzofuran-2-carboxaldehyde . The protocols below address the specific electronic and steric challenges posed by the electron-rich benzofuran core and the 3-methoxy substituent.

Abstract

The reductive amination of 3-methoxybenzofuran-2-carboxaldehyde presents unique challenges compared to standard benzaldehydes. The electron-donating 3-methoxy group, combined with the electron-rich benzofuran heteroaromatic system, reduces the electrophilicity of the C2-carbonyl carbon, potentially retarding imine formation. Furthermore, the acid-sensitivity of the furan ring requires mild reducing agents to prevent ring opening or polymerization. This guide details two optimized protocols: Method A (Standard STAB) for primary/unhindered secondary amines, and Method B (Ti(OiPr)4-Mediated) for sterically hindered or weakly nucleophilic amines.

Retrosynthetic & Mechanistic Analysis

Substrate Analysis[1]
  • Electronic Deactivation: The oxygen lone pair of the 3-methoxy group can donate electron density into the furan ring, stabilizing the C2-carbonyl and making it less susceptible to nucleophilic attack by the amine.

  • Steric Environment: The 3-methoxy group is ortho to the aldehyde. While not as bulky as a tert-butyl group, it exerts sufficient steric pressure to destabilize the tetrahedral intermediate during hemiaminal formation.

  • Stability: The benzofuran core is generally stable, but strong Lewis acids or harsh reducing conditions (e.g., LiAlH4) can compromise the methoxy ether linkage or reduce the C2-C3 double bond.

Reaction Pathway

The reaction proceeds via the formation of a hemiaminal , followed by dehydration to an iminium ion (or imine), which is then irreversibly reduced to the amine.

ReactionMechanism Aldehyde 3-Methoxybenzofuran- 2-carboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine (Equilibrium) Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium - H2O (Acid Cat.) Product Secondary/Tertiary Amine Product Iminium->Product + Hydride Source (STAB/NaBH4)

Figure 1: Mechanistic pathway for the reductive amination of 3-methoxybenzofuran-2-carboxaldehyde.[1][2]

Method Development & Optimization

Reducing Agent Selection
Reducing AgentReactivitySelectivityRecommendation
Sodium Triacetoxyborohydride (STAB) MildHigh. Reduces imines faster than aldehydes.Primary Choice. Best for one-pot procedures.
Sodium Cyanoborohydride (NaBH3CN) LowHigh.[3] Requires pH control (pH 6-7). Toxic.Secondary Choice. Use only if STAB fails.
Sodium Borohydride (NaBH4) HighLow.[4][5] Reduces aldehydes and imines indiscriminately.Use in Stepwise Protocol. Only after complete imine formation.
Solvent Effects[1][5][7]
  • DCE (1,2-Dichloroethane): The gold standard for STAB reactions. It solubilizes the reagents and does not coordinate strongly with the boron species, maintaining reactivity.

  • THF: A viable alternative if the substrate has solubility issues in chlorinated solvents.

  • Methanol: Incompatible with STAB (rapid solvolysis) but required for NaBH4 or NaBH3CN methods.

Experimental Protocols

Method A: Standard STAB Protocol (One-Pot)

Best for: Primary amines, unhindered secondary amines (e.g., morpholine, piperidine).

Reagents:

  • 3-Methoxybenzofuran-2-carboxaldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)[6]

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM [0.1 M – 0.2 M]

Procedure:

  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve 3-methoxybenzofuran-2-carboxaldehyde (1.0 equiv) in DCE (concentration ~0.2 M).

  • Amine Addition: Add the amine (1.1 equiv).

  • Acid Catalysis: Add Acetic Acid (1.0 equiv). Note: This buffers the reaction and catalyzes imine formation, crucial for this electron-rich aldehyde.

  • Imine Formation (Optional but Recommended): Stir at room temperature for 30–60 minutes.

    • Checkpoint: Although STAB allows for direct addition, a short pre-stir ensures the equilibrium shifts toward the imine before the reducing agent is introduced.

  • Reduction: Cool the mixture to 0 °C (optional, reduces exotherm) and add STAB (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Warm to room temperature and stir for 2–16 hours. Monitor by LCMS or TLC.

  • Quench: Quench by adding saturated aqueous NaHCO3 solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, filter, and concentrate.

  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Method B: Titanium(IV) Isopropoxide Mediated (Stepwise)

Best for: Weakly nucleophilic amines (anilines), bulky amines, or if Method A yields <50%.

Reagents:

  • 3-Methoxybenzofuran-2-carboxaldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)[6]

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 – 2.0 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: THF (anhydrous) and Methanol

Procedure:

  • Complexation: In a dry flask under inert atmosphere (N2/Ar), dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous THF (0.2 M).

  • Lewis Acid Addition: Add Ti(OiPr)4 (1.5 equiv) dropwise. The solution may change color (often yellow/orange) indicating imine/titanium complex formation.

  • Stir: Stir at room temperature for 6–12 hours.

    • Why? Ti(OiPr)4 acts as a water scavenger and strong Lewis acid, forcing the unfavorable equilibrium toward the imine.

  • Reduction:

    • Option 1 (One-pot): Dilute with absolute Ethanol or Methanol (equal volume to THF). Add NaBH4 (1.5 equiv) carefully (gas evolution!).

    • Option 2 (Cleaner): Concentrate the THF mixture to remove isopropanol, redissolve in MeOH, then add NaBH4.

  • Quench (Critical): Add water (approx. 1 mL per mmol Ti) to precipitate TiO2. A white/gelatinous precipitate will form.

  • Filtration: Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad with MeOH/DCM.

  • Workup: Concentrate the filtrate and partition between EtOAc and NaHCO3. Proceed with standard extraction.

Workflow Visualization

ExperimentalWorkflow Start Start: 3-Methoxybenzofuran- 2-carboxaldehyde CheckAmine Analyze Amine Partner Start->CheckAmine Primary Primary or Unhindered Secondary Amine CheckAmine->Primary Hindered Hindered or Weak Nucleophile CheckAmine->Hindered MethodA Method A: STAB Protocol Solvent: DCE Additive: AcOH Primary->MethodA MethodB Method B: Ti(OiPr)4 Protocol Solvent: THF -> MeOH Hindered->MethodB StepA1 1. Mix Aldehyde + Amine + AcOH 2. Stir 30 min MethodA->StepA1 StepA2 3. Add NaBH(OAc)3 4. Stir 4-16h StepA1->StepA2 Quench Quench & Workup (NaHCO3 or H2O/Celite) StepA2->Quench StepB1 1. Mix Aldehyde + Amine 2. Add Ti(OiPr)4 3. Stir 6-12h (Imine formation) MethodB->StepB1 StepB2 4. Dilute with MeOH 5. Add NaBH4 StepB1->StepB2 StepB2->Quench Purify Flash Chromatography Isolate Product Quench->Purify

Figure 2: Decision tree and workflow for selecting the appropriate reductive amination protocol.

Troubleshooting Guide

ObservationPossible CauseCorrective Action
Low Conversion (<20%) Imine formation is unfavorable due to sterics or electronics.Switch to Method B . The Titanium Lewis acid forces dehydration. Increase temperature to 40-50 °C during imine formation step.
Alcohol Side Product Direct reduction of aldehyde by STAB before imine forms.Ensure AcOH is present (Method A).[7] Increase pre-stir time before adding reducing agent. Add molecular sieves (4Å) to remove water.
Dialkylation (with 1° amines) Primary amine product reacts with another aldehyde molecule.Use a larger excess of amine (2.0 – 3.0 equiv). Add the aldehyde slowly to the amine/reducing agent mixture (Inverse Addition).
Emulsion during Workup Titanium salts (Method B) or Boron salts.For Method B: Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution during the quench and stir for 1 hour to solubilize Titanium.

Safety & Handling

  • Benzofurans: Treat as potential sensitizers and pharmacologically active agents. Handle in a fume hood.

  • Sodium Triacetoxyborohydride (STAB): Evolves hydrogen gas upon contact with protic solvents or acid. Keep dry.

  • Titanium(IV) Isopropoxide: Moisture sensitive.[4] Hydrolyzes to release isopropanol and TiO2.

  • Halogenated Solvents (DCE/DCM): Toxic and potential carcinogens. Use appropriate PPE.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[8][7][9] 11, 1996, pp. 3849–3862.[8][7]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 2029-2034.

  • BenchChem. "Application Notes and Protocols: Reductive Amination of Furan-2-carbaldehyde with Piperidin-4-amine." BenchChem Protocols, 2025.[10]

  • Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride." Organic Chemistry Portal.

Sources

Method

Application Notes and Protocols: Leveraging (3-Methoxy-1-benzofuran-2-yl)methanamine for Novel Melatonin Receptor Agonist Design

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the (3-Methoxy-1-benzofuran-2-yl)methanamine scaffold in the design an...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the (3-Methoxy-1-benzofuran-2-yl)methanamine scaffold in the design and development of novel melatonin receptor agonists. This document outlines the scientific rationale, key structure-activity relationships (SAR), and detailed experimental protocols for synthesis, in vitro characterization, and preliminary in vivo evaluation.

Introduction: The Therapeutic Promise of Melatonin Receptor Agonism

Melatonin, a neurohormone primarily synthesized by the pineal gland, orchestrates the body's circadian rhythms, influencing sleep-wake cycles, mood, and various physiological processes.[1][2][3][4] Its actions are predominantly mediated through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[1][2][3][5] The development of agonists targeting these receptors has led to approved therapies for sleep disorders and holds promise for treating depression, type 2 diabetes, and certain cancers.[1][6][7][8]

The benzofuran core is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of pharmacological activities.[9][10][11][12][13][14] Its rigid structure and tunable electronic properties make it an excellent starting point for designing ligands with high affinity and selectivity for specific biological targets. Several studies have highlighted the potential of benzofuran derivatives as potent melatonin receptor ligands.[15][16][17]

This guide focuses on the (3-Methoxy-1-benzofuran-2-yl)methanamine scaffold as a promising starting point for novel melatonin receptor agonist development. The strategic placement of the methoxy and methanamine groups provides key interaction points with the melatonin receptors, offering a solid foundation for further optimization.

Scientific Rationale and Structure-Activity Relationship (SAR) Insights

The design of potent and selective melatonin receptor agonists hinges on understanding the key pharmacophoric features required for receptor binding and activation. For indole-based ligands like melatonin, a methoxy group at the 5-position and an N-acetyl ethylamine side chain at the 3-position are crucial. When translating this to a benzofuran scaffold, the oxygen of the furan ring can be considered a bioisostere of the indole nitrogen.

The (3-Methoxy-1-benzofuran-2-yl)methanamine scaffold incorporates several desirable features:

  • Benzofuran Core: Provides a rigid and planar structure, similar to the indole ring of melatonin.

  • Methoxy Group: The methoxy group, while at the 3-position in this specific scaffold, can still potentially interact with key residues in the receptor binding pocket, analogous to the 5-methoxy group of melatonin.

  • Methanamine Side Chain: This provides a crucial point for interaction with the receptor and serves as a handle for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

Studies on related benzofuran derivatives have shown that modifications at the 2- and 3-positions of the benzofuran ring, as well as on the side chain, can significantly impact affinity and efficacy at MT1 and MT2 receptors.[15][16] For instance, the introduction of a phenyl group at the 2-position can lead to potent agonism, while a benzyl group at the same position can confer antagonistic properties.[15][16]

Experimental Protocols

Synthesis of (3-Methoxy-1-benzofuran-2-yl)methanamine Derivatives

The synthesis of the target scaffold and its derivatives can be achieved through a multi-step process, adapted from established methods for benzofuran synthesis.[18][19][20][21]

Protocol 1: Synthesis of (3-Methoxy-1-benzofuran-2-yl)methanamine

  • Step 1: Synthesis of 2-hydroxy-3-methoxybenzaldehyde. This starting material can be synthesized from commercially available precursors through established methods.

  • Step 2: O-alkylation. React 2-hydroxy-3-methoxybenzaldehyde with an appropriate alkylating agent, such as ethyl bromoacetate, in the presence of a base like potassium carbonate to form the corresponding ether.

  • Step 3: Intramolecular Cyclization. The resulting ether undergoes intramolecular cyclization, often catalyzed by a strong base like sodium ethoxide, to form the benzofuran ring system.

  • Step 4: Reduction of the Ester. The ester group on the newly formed benzofuran is reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LAH).

  • Step 5: Conversion to the Amine. The primary alcohol is then converted to the corresponding amine. This can be achieved through a two-step process involving conversion to an alkyl halide followed by reaction with an amine source, or through a more direct method like a Mitsunobu reaction with a protected amine, followed by deprotection.

Diagram 1: General Synthetic Workflow

G A 2-hydroxy-3-methoxybenzaldehyde B O-alkylation A->B Ethyl bromoacetate, K2CO3 C Intramolecular Cyclization B->C NaOEt D Ester Reduction C->D LiAlH4 E Conversion to Amine D->E e.g., Mitsunobu reaction F (3-Methoxy-1-benzofuran-2-yl)methanamine E->F

Caption: Synthetic workflow for the target scaffold.

In Vitro Characterization

The affinity of the synthesized compounds for the MT1 and MT2 receptors is determined using a competitive radioligand binding assay. This assay measures the ability of a test compound to displace a known high-affinity radioligand, typically 2-[¹²⁵I]iodomelatonin, from the receptors.[15][22][23][24][25][26]

Protocol 2: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing either human MT1 or MT2 receptors.

    • Harvest the cells and prepare membrane homogenates by sonication or Dounce homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation (typically 5-20 µg of protein per well).

    • Add a fixed concentration of 2-[¹²⁵I]iodomelatonin (typically in the picomolar range).

    • Add varying concentrations of the test compound (from 10⁻¹² M to 10⁻⁵ M).

    • For non-specific binding determination, add a high concentration of unlabeled melatonin (e.g., 10 µM).

    • Incubate the plate at 37°C for 1-2 hours.[24]

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[26]

Table 1: Representative Binding Affinity Data

CompoundMT1 Ki (nM)MT2 Ki (nM)MT2/MT1 Selectivity
Melatonin0.10.11
Compound X0.50.0510
Compound Y1.25.80.2

Melatonin receptors are typically coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[27][28][29][30] A functional assay to determine the agonist activity of the synthesized compounds involves measuring their ability to inhibit forskolin-stimulated cAMP production.

Protocol 3: cAMP Functional Assay

  • Cell Culture:

    • Culture HEK293 cells expressing either MT1 or MT2 receptors in a suitable medium.

    • Seed the cells in a 96-well plate and allow them to attach overnight.

  • cAMP Assay:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

    • Incubate for an additional 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or a luminescent biosensor assay).[27][28][29][30]

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

    • Determine the EC₅₀ value (the concentration of the compound that produces 50% of its maximal effect) and the maximal efficacy (Emax) by non-linear regression analysis.

Diagram 2: Melatonin Receptor Signaling Pathway

G cluster_0 Agonist Melatonin Agonist Receptor MT1/MT2 Receptor Agonist->Receptor Binds Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Simplified MT1/MT2 receptor signaling pathway.

In Vivo Evaluation

Promising compounds identified from in vitro screening should be further evaluated in animal models to assess their in vivo efficacy and pharmacokinetic properties.

Protocol 4: In Vivo Efficacy in a Model of Circadian Rhythm Regulation

  • Animal Model:

    • Use a suitable animal model, such as C57BL/6 mice, which are commonly used for circadian rhythm studies.

    • House the animals under a controlled light-dark cycle (e.g., 12 hours light, 12 hours dark).

  • Drug Administration:

    • Administer the test compound at a specific time point, such as the beginning of the dark phase (zeitgeber time 12), via an appropriate route (e.g., intraperitoneal injection or oral gavage).

    • Include a vehicle control group and a positive control group (e.g., melatonin).

  • Behavioral Assessment:

    • Monitor the locomotor activity of the animals using running wheels.

    • Record the onset of activity and calculate the phase shift in the circadian rhythm induced by the compound. An advance in the onset of activity is indicative of an agonist effect.[22]

  • Data Analysis:

    • Analyze the locomotor activity data to determine the magnitude and direction of the phase shift.

    • Compare the effects of the test compound to the vehicle and positive controls.

Conclusion and Future Directions

The (3-Methoxy-1-benzofuran-2-yl)methanamine scaffold represents a promising starting point for the design of novel melatonin receptor agonists. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of derivatives based on this scaffold. Future work should focus on optimizing the structure to enhance potency, selectivity (for MT1 or MT2), and pharmacokinetic properties. The exploration of different substituents on the benzofuran ring and modifications of the methanamine side chain will be crucial for developing drug candidates with improved therapeutic profiles for the treatment of sleep disorders and other melatonin-related pathologies.

References

  • Spadoni, G., Bedini, A., Rivara, S., & Mor, M. (2015). Synthesis and structure-affinity-activity relationships of novel benzofuran derivatives as MT(2) melatonin receptor selective ligands. Journal of Medicinal Chemistry, 58(18), 7465-7477.
  • Tosini, G., Owino, S., Guillaume, J. L., & Jockers, R. (2014). Understanding melatonin receptor pharmacology: Latest insights from mouse models, and their relevance to human disease. Bioessays, 36(8), 778–787.
  • Cecon, E., Oishi, A., & Jockers, R. (2019). Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. International Journal of Molecular Sciences, 20(15), 3763.
  • Tosini, G., Owino, S., Guillaume, J. L., & Jockers, R. (2014). Understanding Melatonin Receptor Pharmacology: Latest Insights from Mouse Models, and Their Relevance To Human Disease. Smith Scholarworks.
  • Dubocovich, M. L. (1988). Pharmacology and function of melatonin receptors. The FASEB Journal, 2(12), 2765-2773.
  • Tosini, G., Owino, S., Guillaume, J. L., & Jockers, R. (2014). Understanding Melatonin Receptor Pharmacology: Latest Insights from Mouse Models, and Their Relevance To Human Disease. BioEssays, 36(8), 778-787.
  • Asif, M. (2014). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.
  • Spadoni, G., Bedini, A., Rivara, S., & Mor, M. (2015). Synthesis and Structure−Affinity−Activity Relationships of Novel Benzofuran Derivatives as MT2 Melatonin Receptor Selective Ligands. Journal of Medicinal Chemistry, 58(18), 7465-7477.
  • The Crucial Role of Benzofuran Derivatives in Modern Drug Discovery. (2025).
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2763.
  • Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. (2023). Journal of Cardiovascular Disease Research, 14(4), 1145-1153.
  • Benzofuran – Knowledge and References. (n.d.). Taylor & Francis.
  • Stein, R. M., Kang, H. J., McCorvy, J. D., Glatfelter, G. C., Jones, A. J., Che, T., ... & Shoichet, B. K. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms.
  • Tse, L. H., Cheung, S. T., Lee, S., & Wong, Y. H. (2024). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences, 25(5), 2898.
  • Yuan, L., Collins, A. R., Dai, J., Dubocovich, M. L., & Hill, S. M. (2010). In vitro and in vivo antitumor activity of melatonin receptor agonists. Journal of Pineal Research, 49(2), 169–176.
  • Synthesis and structure-affinity-activity relationships of novel benzofuran derivatives as MT(2) melatonin receptor selective ligands. (n.d.). ChEMBL.
  • Tse, L. H., Cheung, S. T., Lee, S., & Wong, Y. H. (2024). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences, 25(5), 2898.
  • Tse, L. H., Cheung, S. T., Lee, S., & Wong, Y. H. (2024).
  • MT2 Human Melatonin GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery.
  • Legros, C., Brasseur, C., Delagrange, P., Ducrot, P., Nosjean, O., & Frapart, Y. (2014). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. British Journal of Pharmacology, 171(24), 5674–5688.
  • Stauch, B., Johansson, L. C., McCorvy, J. D., Patel, N., Han, G. W., Huang, X. P., ... & Cherezov, V. (2019). Structural basis for ligand recognition at the human MT1 melatonin receptor.
  • Jain, S., Singh, C., & Singh, S. B. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 9, e54652.
  • Tse, L. H., Cheung, S. T., Lee, S., & Wong, Y. H. (2024). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor.
  • Brus, R., Staniek, K., Szczęśniak, A., Valenti, D., & Zádor, F. (2024). Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. Pharmacological Research, 199, 106997.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Semantic Scholar.
  • Jain, S., Singh, C., & Singh, S. B. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 9, e54652.
  • Jain, S., Singh, C., & Singh, S. B. (2020).
  • Rivara, S., Mor, M., Bedini, A., Spadoni, G., & Tarzia, G. (2008). Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. Current Topics in Medicinal Chemistry, 8(11), 954–968.
  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). PMC.
  • Nonno, R., Lucini, V., Spadoni, G., Pannacci, M., Croce, A., Esposti, D., ... & Stankov, B. M. (2000). A new melatonin receptor ligand with mt1-agonist and MT2-antagonist properties. Journal of Pineal Research, 29(4), 234–240.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI.
  • Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. (2024). MDPI.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Cheng, X., Pu, Q., He, J., Su, Z., & Zhu, Y. (2010). Synthesis of substituted N-[3-(3-methoxyphenyl)propyl] amides as highly potent MT(2)-selective melatonin ligands. Bioorganic & Medicinal Chemistry Letters, 20(10), 3164–3167.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Failures in 3-Methoxybenzofuran Formation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the formation of the 3-methoxybenzofuran scaffold. As a core structural motif in numerous pharmaceuticals and natural products, its efficient synthesis is critical.[1][2][3][4] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address specific experimental failures.

Logical Troubleshooting Workflow

Before diving into specific issues, it's beneficial to approach troubleshooting systematically. The following workflow outlines a logical progression from identifying the problem to implementing a solution.

G cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Hypothesis & Action cluster_3 Solutions A Reaction Failure: Low Yield / No Product / Byproducts B Review Reaction Parameters: - Catalyst & Ligand - Base & Solvent - Temperature - Atmosphere A->B Step 1 C Analyze Crude Reaction Mixture: - TLC, LC-MS, 1H NMR - Identify byproducts - Quantify starting material B->C Step 2 D Catalyst Inactive? C->D Step 3 Formulate Hypothesis E Suboptimal Conditions? C->E Step 3 Formulate Hypothesis F Side Reaction Dominates? C->F Step 3 Formulate Hypothesis G Screen Catalysts/ Ligands/Additives (e.g., CuI) D->G Step 4a H Optimize Base, Solvent, & Temperature Matrix E->H Step 4b I Modify Substrate or Change Synthetic Route F->I Step 4c

Caption: General troubleshooting workflow for cyclization reactions.

Part 1: FAQs on Low Yield & Reaction Stagnation

This section addresses the most common issue in synthesis: poor conversion of starting material to the desired product.

Q1: My palladium-catalyzed synthesis of 3-methoxybenzofuran from an o-halophenol and an alkyne derivative is failing, with yields below 20%. What are the primary causes?

A: This is a classic and often multifactorial problem in cross-coupling and cyclization chemistry. Low yields in such transformations typically stem from issues with the catalyst's activity, the choice of base, or the reaction environment.[5][6]

Primary Cause 1: Catalyst Inefficiency or Deactivation The palladium catalyst is the heart of the reaction, and its deactivation is a common failure mode. Water, produced from the decomposition of certain bases at high temperatures (e.g., NaHCO₃), can hydrolyze catalyst components and halt the catalytic cycle.[5] Furthermore, the chosen catalyst (e.g., (PPh₃)₂PdCl₂) may not be robust enough for your specific substrate combination.[6]

  • Solution:

    • Switch to an Anhydrous Base: Replace sodium bicarbonate with a base that does not generate water, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5] These are more stable at elevated temperatures.

    • Screen Catalysts: If changing the base is ineffective, consider a more robust palladium source. Pd(PPh₃)₄ or systems using modern, bulky phosphine ligands (e.g., XPhos, SPhos) can exhibit superior performance.

    • Add a Co-catalyst: For Sonogashira-type couplings followed by cyclization, the addition of copper(I) iodide (CuI) is often essential to facilitate the alkyne coupling step, which can be rate-limiting.[6]

Primary Cause 2: Substrate-Related Electronic Effects The electronic nature of your starting materials heavily influences reactivity. Electron-withdrawing groups on the phenyl ring of the o-halophenol can decrease nucleophilicity and slow the reaction, leading to lower yields.[6][7] Conversely, electron-donating groups tend to improve yields.[7]

  • Solution:

    • Increase Temperature: If you suspect poor reactivity due to electronic effects, cautiously increasing the reaction temperature in 10 °C increments may improve the rate. Monitor for decomposition.

    • Use a More Active Catalyst System: Highly active catalysts with electron-rich ligands are better suited for challenging, electron-poor substrates.

Primary Cause 3: Inadequate Atmosphere Control Palladium(0) catalytic species are highly sensitive to oxygen. Failure to maintain a strictly inert atmosphere (argon or nitrogen) can lead to rapid catalyst oxidation and deactivation.

  • Solution:

    • Ensure Rigorous Inert Conditions: Use properly dried glassware and solvents. Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) before adding the catalyst.

Q2: I am attempting an acid-catalyzed cyclization of a phenoxyacetal derivative to form the benzofuran ring, but I only recover starting material or see decomposition. What's going wrong?

A: Acid-catalyzed cyclizations are powerful but require careful control of acid strength and temperature. The mechanism involves protonation, elimination of an alcohol to form a reactive oxonium ion, and subsequent intramolecular electrophilic attack by the phenyl ring.[8]

G A Phenoxyacetal Substrate B Protonation (H+) A->B C Elimination of MeOH B->C D Oxonium Ion Intermediate C->D E Intramolecular Nucleophilic Attack D->E F Cyclized Intermediate E->F G Second Elimination of MeOH F->G H Benzofuran Product G->H

Caption: Simplified acid-catalyzed cyclization mechanism.[8]

Primary Cause 1: Inappropriate Acid Strength The choice of acid is paramount. If the acid is too weak, it may not be sufficient to promote the initial elimination to form the key oxonium ion intermediate. If the acid is too strong, it can lead to undesired side reactions, such as polymerization or decomposition of the starting material, especially at elevated temperatures.

  • Solution:

    • Screen Acids: If a common acid like polyphosphoric acid (PPA) is causing decomposition, try a milder Lewis acid such as BF₃·Et₂O or a Brønsted acid like p-toluenesulfonic acid (p-TsOH).[3][9][10]

    • Control Stoichiometry: When using strong acids, start with catalytic amounts before moving to stoichiometric or solvent-level quantities.

Primary Cause 2: Temperature Control These reactions are often highly sensitive to temperature. Too low, and the activation energy barrier isn't overcome. Too high, and you risk charring and decomposition.

  • Solution:

    • Systematic Temperature Screening: Begin the reaction at a low temperature (e.g., 0 °C or room temperature) and monitor by TLC or LC-MS. If no reaction occurs, gradually increase the temperature by 10-20 °C intervals until product formation is observed or decomposition begins.

Part 2: FAQs on Byproducts & Selectivity

This section focuses on reactions that "work" but yield undesired products.

Q3: My acid-catalyzed cyclization yields a mixture of 3-methoxybenzofuran and an unwanted regioisomer. How can I improve the regioselectivity?

A: Regioselectivity in acid-catalyzed cyclizations is dictated by the relative stability of the transition states leading to the different cyclized intermediates.[8] The nucleophilic attack from the phenyl ring can occur at different positions, leading to isomeric products.

Primary Cause: Competing Cyclization Pathways The electronic properties of the aromatic ring determine the preferred site of attack. Quantum mechanics (QM) analyses show that the accessibility of molecular orbitals in the key oxonium ion intermediate dictates the product ratio.[8] Sometimes, the thermodynamically favored product is not the one kinetically formed.

  • Solution:

    • Modify Steric Hindrance: Introducing a bulky substituent on the aromatic ring can sterically block one of the potential cyclization sites, favoring attack at the less hindered position.

    • Change the Catalyst/Solvent System: The choice of acid and solvent can influence the transition state energies. Switching from a strong protic acid like PPA to a Lewis acid in a non-polar solvent might alter the regiochemical outcome.

    • Consider an Alternative Synthetic Route: If regioselectivity remains poor, a different synthetic strategy that offers better control is advisable. For example, a palladium-catalyzed cyclization of a pre-functionalized precursor often provides unambiguous regioselectivity.

Part 3: Data Tables & Protocols

For practical application, the following tables and protocols provide starting points for optimization.

Table 1: Comparison of Common Reaction Conditions for Benzofuran Synthesis
Method Catalyst/Reagent Typical Base Typical Solvent Temp. (°C) Key Considerations & Troubleshooting
Pd/Cu-Catalyzed Cyclization (PPh₃)₂PdCl₂ / CuI, Pd(OAc)₂K₂CO₃, Cs₂CO₃, NEt₃DMF, Toluene, Dioxane80 - 120Prone to catalyst deactivation by water/air. Use anhydrous base. Ligand choice is critical.[5][6]
Acid-Catalyzed Cyclization PPA, p-TsOH, BF₃·Et₂ON/AToluene, DCE, Neat25 - 140Regioselectivity can be an issue. Risk of decomposition at high temperatures.[8][10][11]
Base-Promoted Cyclization N/AK₂CO₃, NaH, t-BuOKDMF, DMSO60 - 100Simple and often metal-free. Substrate scope can be limited. Base strength is key.[1][12]
Indium-Catalyzed Cyclization InI₃, InCl₃N/ADCE60 - 85Milder alternative to Pd-catalysis for hydroalkoxylation of o-alkynylphenols. Follows 5-endo-dig regioselectivity.[13][14]
Decision Tree for Condition Selection

G A What is your starting material? B o-Halophenol + Alkyne A->B C Phenoxyacetal or 2-Hydroxy-1,4-dione A->C D o-Alkynylphenol A->D E Use Pd/Cu Catalysis (e.g., (PPh3)2PdCl2/CuI) Base: K2CO3 Solvent: DMF B->E F Use Acid Catalysis (e.g., p-TsOH or PPA) Solvent: Toluene C->F G Use Base-Promoted or Indium-Catalyzed Cyclization Base: K2CO3 or Cat: InI3 D->G

Caption: Decision tree for selecting initial reaction conditions.

Protocol 1: Troubleshooting Optimization of a Palladium/Copper-Catalyzed Cyclization

This protocol is designed to systematically diagnose failures in a Sonogashira-type coupling/cyclization reaction to form a benzofuran.

  • Preparation (Strict Inert Atmosphere):

    • Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of argon or nitrogen.

    • Use anhydrous, degassed solvent (e.g., DMF or Toluene). To degas, sparge with argon for 30 minutes.

  • Reaction Setup (Control Reaction):

    • To a flame-dried round-bottom flask under argon, add the o-iodophenol derivative (1.0 equiv), cesium carbonate (Cs₂CO₃, 2.5 equiv), and copper(I) iodide (CuI, 0.1 equiv).

    • Add the anhydrous, degassed solvent.

    • Add the alkyne (1.2 equiv).

    • Finally, add the palladium catalyst (e.g., (PPh₃)₂PdCl₂, 0.05 equiv).

    • Heat the reaction to 100 °C and monitor by TLC/LC-MS every hour for 4 hours.

  • Troubleshooting Matrix (If Control Fails):

    • Variable 1: Base: Set up parallel reactions replacing Cs₂CO₃ with K₂CO₃ (3.0 equiv) and triethylamine (NEt₃, 3.0 equiv). Maintain all other parameters.

    • Variable 2: Catalyst: If the base screen fails, revert to Cs₂CO₃ and set up parallel reactions with different palladium catalysts, such as Pd(OAc)₂/SPhos (0.05 equiv) and Pd(PPh₃)₄ (0.05 equiv).

    • Variable 3: Temperature: If trace product is observed but the reaction is sluggish, increase the temperature of the most promising condition to 110 °C and then 120 °C, monitoring carefully for any signs of decomposition.

  • Analysis:

    • Carefully compare the outcomes of each reaction by LC-MS to determine the relative conversion to product versus consumption of starting material and formation of byproducts. This systematic approach isolates the problematic variable.

References
  • A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. (2012). NIH Public Access. Available from: [Link]

  • Pirouz, et al. (2021). Mechanism of the synthesis of 3. ResearchGate. Available from: [Link]

  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]

  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC - NIH. Available from: [Link]

  • PubChem. 3-(Methoxymethylene)-2(3H)-benzofuranone. Available from: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Chiummiento, L., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available from: [Link]

  • Ghorbani-Vaghei, R., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. Available from: [Link]

  • Google Patents. Process for the preparation of 3-benzoyl benzofuran derivatives.
  • Luo, H., et al. (2013). A new method for the synthesis of 3-hydroxymethylbenzofuran. Chinese Chemical Letters. Available from: [Link]

  • Chiummiento, L., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PubMed. Available from: [Link]

  • Kolluru, S., et al. (2022). Interrupting Base-Mediated Benzofuran Ring Transformation with Michael Acceptors. ResearchGate. Available from: [Link]

  • Chen, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available from: [Link]

  • Chen, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC - NIH. Available from: [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. Available from: [Link]

  • Flynn, B. L., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Available from: [Link]

  • Gande, V., et al. (2018). 3-Heterosubstituted Benzofurans from Hydroxyphenyl Propargyl Alcohols via ortho-Quinone Methide through a Metal-/Catalyst-Free Conjugate Addition/Oxy-Cyclization. NIH. Available from: [Link]

  • ResearchGate. Different schematic routes to synthesize benzofurans. Available from: [Link]

  • Chiummiento, L., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI - Molecules. Available from: [Link]

  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. Available from: [Link]

  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. Available from: [Link]

  • Kim, H., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PMC - NIH. Available from: [Link]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.). Available from: [Link]

  • Google Patents. Synthetic method of 3- (alpha-methoxy) methylene benzofuran-2 (3H) -ketone.
  • ResearchGate. Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for.... Available from: [Link]

  • Beilstein Archives. Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones. Available from: [Link]

  • ResearchGate. Mass spectra of (a) 2-(5-methoxy-1-benzofuran-3-yl).... Available from: [Link]

  • Organic Letters. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Available from: [Link]

Sources

Optimization

Technical Support Center: Preventing Amine Oxidation in (3-Methoxy-1-benzofuran-2-yl)methanamine Storage

Welcome to the technical support center for (3-Methoxy-1-benzofuran-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-Methoxy-1-benzofuran-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the storage and handling of this compound, with a specific focus on preventing oxidative degradation. Our goal is to ensure the long-term stability and integrity of your samples for reliable experimental outcomes.

I. Troubleshooting Guide: Diagnosing and Resolving Sample Degradation

This section addresses specific issues you may encounter, providing a logical approach to problem-solving based on scientific principles.

Question 1: I've noticed a yellow to brown discoloration in my stored (3-Methoxy-1-benzofuran-2-yl)methanamine sample. What is causing this, and is the sample still usable?

Answer:

Discoloration is a primary indicator of oxidative degradation. Primary amines, particularly those with electron-rich aromatic systems like benzofurans, are susceptible to oxidation when exposed to atmospheric oxygen.[1] The color change is likely due to the formation of highly conjugated oxidation products.

Causality: The lone pair of electrons on the nitrogen atom of the primary amine is readily oxidized. This process can be accelerated by exposure to light and elevated temperatures. The benzofuran ring itself, while relatively stable, can also be susceptible to oxidation under certain conditions.[2]

Is the sample usable? It is strongly advised against using a discolored sample for any quantitative or biological experiments. The presence of impurities can lead to erroneous results and unpredictable reactivity. The purity of the sample should be verified using an appropriate analytical method, such as HPLC or GC-MS, before any further use.[1]

Question 2: My experimental results using a freshly opened vial of (3-Methoxy-1-benzofuran-2-yl)methanamine are inconsistent with previous batches. Could storage be the issue?

Answer:

Yes, improper storage is a likely cause for inconsistent results. Even if there is no visible discoloration, partial oxidation could have occurred, leading to a decrease in the concentration of the active compound and the introduction of interfering byproducts.

Troubleshooting Steps:

  • Verify Purity: Immediately analyze an aliquot of the suspect vial and a new, unopened vial (if available) using a validated HPLC or GC-MS method. This will quantify the purity and identify any degradation products.

  • Review Storage Protocol: Examine your current storage procedures against the recommended guidelines outlined in the FAQ section below. Key areas to check are:

    • Atmosphere: Was the vial stored under an inert atmosphere?

    • Temperature: Was the sample stored at the recommended temperature?

    • Light Exposure: Was the sample protected from light?

  • Implement Corrective Actions: If any deviations from the recommended storage protocol are identified, implement the corrective actions detailed in the subsequent sections.

Question 3: I observe the formation of a precipitate in my solution of (3-Methoxy-1-benzofuran-2-yl)methanamine. What could be the cause?

Answer:

Precipitate formation can be due to several factors, including:

  • Reaction with Atmospheric Carbon Dioxide: Primary amines can react with CO2 from the air to form carbamate salts, which may have lower solubility in your chosen solvent.

  • Oxidative Polymerization: In some cases, oxidation products can polymerize, leading to insoluble materials.[2]

  • Contamination: The precipitate could be a result of contamination from the storage container or handling equipment.

Recommended Actions:

  • Do not use the solution. The presence of a precipitate indicates a significant change in the chemical composition.

  • Characterize the Precipitate: If feasible and necessary for your investigation, isolate the precipitate and analyze it using techniques like FTIR or NMR to identify its nature.

  • Review Handling Procedures: Ensure that all solvents are dry and that the compound is handled under an inert atmosphere to minimize contact with air and moisture.[3]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimal storage and handling of (3-Methoxy-1-benzofuran-2-yl)methanamine.

Storage Conditions

Q1: What are the ideal storage conditions for long-term stability of (3-Methoxy-1-benzofuran-2-yl)methanamine?

A1: To ensure maximum stability and prevent oxidative degradation, the following conditions are recommended:

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)[4][5][6]Prevents oxidation by displacing atmospheric oxygen.[7][8]
Temperature -20°C or lowerReduces the rate of chemical degradation.[3]
Light Amber or Opaque Container[1]Protects the compound from light-catalyzed degradation.[9][10]
Container Tightly Sealed Glass Vial with a PTFE-lined capEnsures an airtight seal and prevents contamination.[3]

Q2: Why is an inert atmosphere so critical for storing this compound?

A2: (3-Methoxy-1-benzofuran-2-yl)methanamine is a primary amine, making it susceptible to oxidation by atmospheric oxygen. Storing it under an inert gas like nitrogen or argon displaces the oxygen, thereby creating a non-reactive environment and preserving the compound's integrity.[5][6] This process, known as inerting or blanketing, is a standard and highly effective method for protecting oxygen-sensitive chemicals.[4][7][8]

Handling Procedures

Q3: What precautions should I take when handling (3-Methoxy-1-benzofuran-2-yl)methanamine in the lab?

A3: Proper handling is crucial to prevent contamination and degradation. Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] When aliquoting the compound, it is best practice to do so under a stream of inert gas to minimize exposure to air.

Stability and Degradation

Q4: What are the likely oxidative degradation pathways for this molecule?

A4: The primary amine moiety is the most likely site of initial oxidation. The process can proceed through several pathways, potentially forming imines, nitriles, or undergoing oxidative deamination to yield the corresponding aldehyde. The methoxy group on the benzofuran ring can also influence the electron density of the aromatic system, potentially affecting its susceptibility to oxidation.

Caption: Potential degradation pathways of (3-Methoxy-1-benzofuran-2-yl)methanamine.

Q5: Are there any antioxidants that can be added to improve stability?

A5: While the use of antioxidants is a common strategy for stabilizing various chemical compounds, their addition to a research chemical like (3-Methoxy-1-benzofuran-2-yl)methanamine should be approached with caution, as they may interfere with downstream applications.[12][13] Hindered amine light stabilizers (HALS) and phenolic antioxidants are two classes of stabilizers that could potentially be effective.[14][15][16] However, for most research purposes, strict adherence to proper storage conditions under an inert atmosphere is the preferred method for preventing oxidation. If an antioxidant is deemed necessary, thorough validation studies must be conducted to ensure it does not affect the experimental outcome.

Analytical Monitoring

Q6: How can I monitor the purity of my (3-Methoxy-1-benzofuran-2-yl)methanamine sample over time?

A6: Regular analytical monitoring is key to ensuring the quality of your stored compound. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for routine purity checks and quantifying the parent compound.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile degradation products.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.

It is advisable to establish a baseline analytical profile of a new batch of the compound and then re-analyze it at regular intervals or if any signs of degradation are observed.

III. Experimental Protocols

Protocol 1: Preparation of (3-Methoxy-1-benzofuran-2-yl)methanamine for Long-Term Storage

This protocol describes the steps for aliquoting and storing the compound under an inert atmosphere.

Materials:

  • Stock vial of (3-Methoxy-1-benzofuran-2-yl)methanamine

  • Appropriately sized amber glass vials with PTFE-lined screw caps

  • Source of high-purity nitrogen or argon gas with a regulator and tubing

  • Syringes and needles

  • Balance

  • Chemical fume hood

Procedure:

  • Preparation: Work within a chemical fume hood. Arrange all necessary materials.

  • Inerting Vials: Purge the empty storage vials with a gentle stream of nitrogen or argon for 1-2 minutes to displace any air.

  • Aliquoting: Quickly weigh the desired amount of (3-Methoxy-1-benzofuran-2-yl)methanamine and transfer it to the inerted vial.

  • Final Purge: Briefly purge the headspace of the vial containing the aliquot with the inert gas.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Labeling and Storage: Clearly label the vial with the compound name, date, and concentration (if in solution). Store at -20°C or below.

G start Start prep Prepare Materials in Fume Hood start->prep inert_vials Purge Vials with Inert Gas prep->inert_vials aliquot Aliquot Compound inert_vials->aliquot final_purge Purge Headspace aliquot->final_purge seal Seal Vial Tightly final_purge->seal store Label and Store at ≤ -20°C seal->store end End store->end

Caption: Workflow for preparing samples for long-term storage.

Protocol 2: HPLC Method for Purity Analysis

This protocol provides a general HPLC method for assessing the purity of (3-Methoxy-1-benzofuran-2-yl)methanamine. Method optimization may be required based on the specific instrument and degradation products.

HPLC ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with 95% A, 5% B; ramp to 5% A, 95% B over 15 minutes; hold for 5 minutes; return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of (3-Methoxy-1-benzofuran-2-yl)methanamine.

  • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Filter through a 0.45 µm syringe filter before injection.

IV. References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]

  • Linde Gas. (n.d.). Inerting. Retrieved from [Link]

  • WestAir Gases. (2025, August 11). What Is an Inert Gas?. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation. Retrieved from [Link]

  • Stabilization Technologies. (n.d.). The Case for NOT Ignoring Select Secondary Antioxidants. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Air Products. (n.d.). Nitrogen. Retrieved from [Link]

  • NIPPON GASES. (n.d.). Inerting System. Retrieved from [Link]

  • NIH PubChem. (n.d.). Benzofuran. Retrieved from [Link]

  • ACS Publications. (2019, December 6). Effects of Amine and Phenolic Based Antioxidants on the Stability of Babassu Biodiesel Using Rancimat and Differential Scanning Calorimetry Techniques. Retrieved from [Link]

  • University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Retrieved from [Link]

  • ACS Publications. (n.d.). Thin-layer chromatography of amine oxidation products. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Wellt Chemicals. (2024, January 9). Hindered Amine Light Stabilizer: Protecting Polymers from Degradation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). New Breakthroughs in Hindered Amine Light Stabilizer Performance. Retrieved from [Link]

  • MDPI. (2024, February 7). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • 3V Sigma USA. (2025, October 10). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. Retrieved from [Link]

  • Science.gov. (n.d.). amine light stabilizers: Topics by Science.gov. Retrieved from [Link]

  • ACS Publications. (2024, January 3). First Evidence of Hindered Amine Light Stabilizers As Abundant, Ubiquitous, Emerging Pollutants in Dust and Air Particles: A New Concern for Human Health. Retrieved from [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

  • Google Patents. (n.d.). CN102417498A - Synthetic method of 3- (alpha-methoxy) methylene benzofuran-2 (3H) -ketone. Retrieved from

  • JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]

  • ScienceDirect. (2013, October 27). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds. Retrieved from [Link]

  • Beilstein Journals. (2024, October 21). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones. Retrieved from [Link]

  • PMC. (2024, February 7). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]

  • MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions during the methylation of benzofuran-3-ol

Subject: Minimizing Side Reactions & Optimizing Selectivity (O- vs. C-Methylation) Ticket ID: BZF-Me-001 Support Tier: Senior Application Scientist Core Directive: The Ambident Challenge The Central Issue: Benzofuran-3-o...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Reactions & Optimizing Selectivity (O- vs. C-Methylation) Ticket ID: BZF-Me-001 Support Tier: Senior Application Scientist

Core Directive: The Ambident Challenge

The Central Issue: Benzofuran-3-ol exists in a tautomeric equilibrium with benzofuran-3(2H)-one (3-coumaranone). When you subject this system to basic conditions, you generate an ambident enolate anion . This anion has two nucleophilic sites:

  • Oxygen (Hard Nucleophile): Leads to 3-methoxybenzofuran (Aromatic, usually desired).

  • Carbon-2 (Soft Nucleophile): Leads to 2-methylbenzofuran-3(2H)-one (Non-aromatic, common impurity).

The Strategy: To minimize side reactions (C-methylation, poly-methylation, and ring cleavage), you must exploit Hard-Soft Acid-Base (HSAB) theory . You need to make the electrophile "hard" to match the "hard" oxygen center and choose conditions that dissociate the ion pair to expose the oxygen.

Troubleshooting Guide & FAQs

Q1: I am observing significant amounts of 2-methylbenzofuran-3-one (C-methylation). How do I shift selectivity to the Oxygen?

Diagnosis: You are likely using a "soft" electrophile or a solvent/cation combination that favors the carbon center.[1]

  • The Cause: Methyl Iodide (MeI) is a soft electrophile.[2] The iodide ion is large and polarizable, favoring attack by the soft Carbon-2 of the enolate. Furthermore, if you use a small counter-ion (like Li⁺ or Na⁺) in a non-polar solvent, the cation coordinates tightly to the oxygen, blocking it and forcing reaction at the carbon.

Corrective Action:

  • Switch Electrophile: Replace Methyl Iodide (MeI) with Dimethyl Sulfate (Me₂SO₄) or Methyl Tosylate (MeOTs) . These are "harder" electrophiles that react preferentially with the hard oxygen.

  • Change Solvent: Use polar aprotic solvents like DMF (Dimethylformamide) or DMSO .[1] These solvents solvate the cation well, leaving the enolate oxygen "naked" and more reactive.[1]

  • Tune the Base: Use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) . Larger cations (K⁺, Cs⁺) form looser ion pairs with the enolate oxygen than Na⁺ or Li⁺, making the oxygen more accessible for alkylation.

Q2: My reaction yield is low, and I see spectroscopic evidence of ring-opened phenolic ketones (salicylaldehyde derivatives). What is happening?

Diagnosis: You are likely using conditions that are too basic or aqueous, leading to hydrolytic ring cleavage .

  • The Mechanism: Benzofuran-3(2H)-one is susceptible to nucleophilic attack at the carbonyl or C-2 position by hydroxide ions. Strong bases (NaOH, KOH) or the presence of water at high temperatures can cleave the furan ring, generating o-hydroxy-α-chloroacetophenone derivatives (if chlorinated) or simple salicyl derivatives.

Corrective Action:

  • Exclude Water: Ensure all reagents are anhydrous.[3] Use flame-dried glassware.

  • Softer Base: Switch from Hydroxides (NaOH) to Carbonates (K₂CO₃).

  • Temperature Control: Do not reflux excessively. Many O-methylations with Me₂SO₄/K₂CO₃ proceed efficiently at room temperature or mild heat (40–60 °C).

Q3: I am getting poly-methylated products (e.g., 2,2-dimethylbenzofuran-3-one).

Diagnosis: This occurs when C-methylation happens first. The resulting mono-methylated ketone (2-methylbenzofuran-3-one) is still enolizable and often more acidic/reactive than the starting material, leading to a second methylation.

Corrective Action:

  • Stoichiometry: Use a slight excess of the methylating agent (1.1–1.2 equiv), but avoid large excesses if C-methylation is a known competitor.

  • Order of Addition: Add the base slowly to the substrate/electrophile mixture, or add the electrophile slowly to the pre-formed enolate at low temperature to control the rate.

Q4: Is there a way to guarantee O-methylation without worrying about these factors?

Solution: Yes. If the Williamson ether synthesis (Base + Alkyl Halide) fails, switch to the Mitsunobu Reaction .

  • Why: The Mitsunobu reaction activates the alcohol (enol) with a phosphonium intermediate that is specifically displaced by the alcohol oxygen. It rarely touches the carbon.

  • Reagents: Methanol (MeOH), Triphenylphosphine (PPh₃), and DIAD/DEAD.

Visualizing the Pathway

The following diagram illustrates the bifurcation between the desired O-methylation and the parasitic C-methylation/Ring-opening pathways.

MethylationPathways Start Benzofuran-3-ol (Enol Form) Equilibrium Tautomeric Equilibrium Start->Equilibrium Enolate Ambident Enolate (Intermediate) Start->Enolate Base (Deprotonation) Keto Benzofuran-3(2H)-one (Keto Form) Equilibrium->Keto Keto->Enolate Base RingOpen Salicyl Derivatives (Hydrolysis) Keto->RingOpen Strong Base (OH-) + Water OMe_Product 3-Methoxybenzofuran (DESIRED) Enolate->OMe_Product Hard Electrophile (Me2SO4, MeOTs) Polar Aprotic Solvent CMe_Product 2-Methylbenzofuran-3-one (SIDE REACTION) Enolate->CMe_Product Soft Electrophile (MeI) Non-polar Solvent

Caption: Mechanistic bifurcation showing conditions favoring the desired aromatic ether (Green path) vs. C-alkylated or hydrolyzed impurities (Red paths).

Optimized Experimental Protocols

Protocol A: High-Selectivity O-Methylation (Recommended)

Best for: Standard synthesis, scaling up, and cost-efficiency.

Reagents:

  • Benzofuran-3-ol (1.0 equiv)

  • Dimethyl Sulfate (Me₂SO₄) (1.2 equiv) [Caution: Highly Toxic]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous, finely ground)

  • Acetone (Reagent grade, dried over sieves) or DMF (for faster rates)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating). Flush with Nitrogen/Argon.[3]

  • Dissolution: Dissolve Benzofuran-3-ol in Acetone (0.2 M concentration).

  • Base Addition: Add K₂CO₃. The mixture may turn yellow/orange as the enolate forms. Stir at Room Temperature (RT) for 15 minutes.

  • Methylation: Add Dimethyl Sulfate dropwise via syringe.

    • Note: Me₂SO₄ is a hard electrophile, favoring the O-attack.

  • Reaction: Stir at RT. If reaction is slow (check TLC), heat to mild reflux (50°C).

    • Monitoring: Look for the disappearance of the starting material spot. The product (ether) is usually less polar.

  • Quench: Once complete, add dilute aqueous Ammonium Chloride (NH₄Cl) to quench excess base and destroy remaining Me₂SO₄.

    • Safety: Stir the quenched mixture for 1 hour to ensure hydrolysis of excess dimethyl sulfate.

  • Workup: Extract with Ethyl Acetate. Wash organics with Brine.[3] Dry over Na₂SO₄.[4] Concentrate in vacuo.

Protocol B: Mitsunobu Methylation (Alternative)

Best for: Substrates sensitive to basic alkylation or those yielding persistent C-alkylation mixtures.

Reagents:

  • Benzofuran-3-ol (1.0 equiv)

  • Methanol (MeOH) (1.5 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • DIAD or DEAD (1.5 equiv)

  • THF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Benzofuran-3-ol, MeOH, and PPh₃ in anhydrous THF (0.1 M) under Nitrogen. Cool to 0°C.[3]

  • Addition: Add DIAD dropwise over 10–20 minutes. The solution will likely turn yellow.

  • Reaction: Allow to warm to RT and stir overnight.

  • Workup: Concentrate solvent. Triturate with Hexane/Ether to precipitate Triphenylphosphine oxide (TPPO). Filter and purify the filtrate via column chromatography.

Data Summary: Influence of Conditions

ParameterCondition A (Favors O-Me)Condition B (Favors C-Me - AVOID)
Electrophile Me₂SO₄ (Hard), MeOTsMeI (Soft)
Base Cation K⁺, Cs⁺ (Loose ion pair)Li⁺, Na⁺ (Tight ion pair)
Solvent DMF, DMSO, Acetone (Polar Aprotic)THF, Ether (Less polar)
Temperature Low to Moderate (<60°C)High (Reflux)
Major Product 3-Methoxybenzofuran2-Methylbenzofuran-3-one

References

  • Mechanism of Enolate Alkylation (HSAB Theory)

    • Title: "Ambident Enolates: Alkylation vs.
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Benzofuran Synthesis & Reactivity

    • Title: "Synthesis of benzofurans via O-alkyl
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Mitsunobu Reaction for Phenolic Ethers

    • Title: "The Mitsunobu Reaction: Mechanism and Applic
    • Source: ScienceDirect / Elsevier
    • URL:[Link]

  • Solvent Effects in Alkylation

    • Title: "Solvent Effects on the O/C Alkylation Ratio of Enol
    • Source: Journal of the American Chemical Society (Classic mechanistic context)
    • URL:[Link](Note: Represents foundational knowledge on enolate solvation)

Sources

Optimization

Optimizing temperature controls for benzofuran ring closure

Technical Support Center: Benzofuran Synthesis Optimization From the Desk of Dr. Aris Thorne, Senior Application Scientist Welcome to the Advanced Synthesis Support Hub.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzofuran Synthesis Optimization From the Desk of Dr. Aris Thorne, Senior Application Scientist

Welcome to the Advanced Synthesis Support Hub.

You are likely here because your benzofuran ring closure—a critical step in synthesizing pharmacophores for VEGFR-2 inhibitors or antimicrobial agents—is stalling, tarring, or yielding regio-isomeric mixtures.

Temperature in benzofuran synthesis is not merely a switch to "speed up" the reaction; it is the primary selector between kinetic cyclization (ring closure) and thermodynamic polymerization (intermolecular side-reactions). This guide moves beyond standard protocols to address the thermal causality of your reaction failures.

Part 1: The Thermal Logic (Kinetic vs. Thermodynamic Control)

Before adjusting your hotplate, understand the mechanism driving your specific pathway.

  • The Kinetic Gate (Ring Closure): In methods like the Rap-Stoermer or Pd-catalyzed annulation , the formation of the furan ring requires overcoming the activation energy (

    
    ) of the C-O bond formation or C-C coupling. If 
    
    
    
    is too low, the intermediate (e.g., the enolate or Pd-complex) reverts to starting material or stalls.
  • The Thermodynamic Trap (Polymerization): Benzofurans are electron-rich heteroaromatics. At excessive temperatures (

    
    ), particularly in acidic or Lewis-acid conditions (e.g., 
    
    
    
    ), the product becomes susceptible to electrophilic attack by unreacted starting material, leading to oligomerization (tar).
Visualizing the Thermal Decision Matrix

The following decision tree helps you select the initial thermal strategy based on your catalytic system.

Temperature_Optimization_Logic Start Select Catalytic System Base Base-Mediated (Rap-Stoermer) Start->Base Metal Transition Metal (Pd/Cu Catalysis) Start->Metal Acid Lewis Acid / Oxidative (FeCl3 / Acid) Start->Acid Base_High High Temp (130°C) Solvent-Free / Sealed Base->Base_High Standard Aldehyde Base_Low Room Temp Solid Support (KF/Al2O3) Base->Base_Low Sensitive Substrate Metal_Std Standard (80-90°C) Toluene/MeCN Metal->Metal_Std Simple Aryl Iodide Metal_High High Temp (120°C) Requires Bulky Ligands (DavePhos/SPhos) Metal->Metal_High Steric Bulk / Cl-Subst. Acid_Opt Controlled (110°C) DMSO Solvent Acid->Acid_Opt Oxidative Annulation

Figure 1: Strategic selection of thermal windows based on catalytic mechanism and substrate sensitivity.

Part 2: Method-Specific Troubleshooting Protocols

Scenario A: The Rap-Stoermer Reaction (Base-Mediated)

Common Issue: Low yield with "gummy" residue.

The Science: The Rap-Stoermer reaction involves an aldol condensation followed by intramolecular nucleophilic substitution. Traditional reflux (Ethanol, 78°C) is often insufficient for the second step (cyclization), leading to an accumulation of the intermediate aldol adduct. However, excessive heat (


) causes resinification of the salicylaldehyde.

Optimized Protocol (Solvent-Free):

  • Stoichiometry: Mix salicylaldehyde (1 equiv),

    
    -haloketone (1 equiv), and TEA (0.1 equiv).
    
  • Thermal Ramp: Do not blast heat. Set block to 130°C .

  • Vessel: Use a sealed tube (pressure vial). This prevents the loss of volatile ketones and maintains a localized superheated environment which accelerates the dehydration step.

  • Validation: Reaction should complete in <10 minutes. If TLC shows intermediate after 10 mins, add 5 mol%

    
     as a Lewis acid promoter rather than increasing Temp.
    
Scenario B: Palladium-Catalyzed Annulation

Common Issue: Catalyst "Death" (Palladium Black precipitation) before conversion.

The Science: At high temperatures (


), 

species are prone to agglomeration (forming inactive Pd black) if the oxidative addition step is slow. This is a kinetic race between the productive cycle and catalyst decomposition.

Optimized Protocol (Ligand-Stabilized):

  • Ligand Selection: If running at 120°C (necessary for hindered substrates), you must use bulky, electron-rich ligands like DavePhos or SPhos . Standard

    
     dissociates at these temperatures.
    
  • Pre-Activation: Heat the solvent and base to 80°C before injecting the catalyst/ligand stock solution. This bypasses the "warm-up" period where catalyst degradation often occurs.

  • Solvent: Switch from Toluene (bp 110°C) to MeCN or DMF if pushing to 120°C to avoid reflux instability.

Scenario C: -Mediated Cyclization

Common Issue: Regio-selectivity loss and tarring.

The Science:


 acts as both a Lewis acid and a single-electron oxidant. At uncontrolled temperatures, it catalyzes intermolecular Friedel-Crafts alkylations (polymerization) rather than the desired intramolecular cyclization.

Optimized Protocol:

  • Temperature Lock: Maintain strictly at 110°C .

  • Solvent: Use DMSO . It modulates the Lewis acidity of

    
     through coordination, preventing "runaway" reactivity seen in DCM or Toluene.
    
  • Quench: Cool immediately to 0°C upon completion to stop acid-catalyzed oligomerization.

Part 3: Comparative Data & FAQ

Thermal Optimization Table
MethodStandard TOptimized TCritical Control FactorRef
Rap-Stoermer 78°C (EtOH)130°C (Neat)Sealed vessel essential to prevent volatile loss.[1, 2]
Pd-Catalysis 80-90°C120°C Requires Buchwald ligands (SPhos/DavePhos) to prevent Pd-black.[3, 6]
FeCl3-Mediated Reflux110°C DMSO solvent required to buffer Lewis acidity.[8]
KF/Al2O3 Reflux25°C (RT) Solid surface catalysis lowers

drastically.
[4]
Frequently Asked Questions

Q: My Rap-Stoermer reaction yields a yellow oil that solidifies into a mess. What happened? A: You likely stopped at the aldol intermediate . The ring closure (cyclization) has a higher activation energy than the initial condensation.

  • Fix: Increase temperature to 130°C or add a dehydration promoter like p-TsOH (10 mol%) if your substrate is heat-sensitive.

Q: Can I use Microwave irradiation to speed this up? A: Yes, but with caution. Microwave heating is excellent for the Rap-Stoermer (1-2 mins at 130°C). However, for Pd-catalyzed reactions, the rapid superheating often degrades the catalyst faster than the turnover frequency (TOF). If using MW for Pd-chem, lower the target temp by 20°C compared to conventional heating.

Q: Why does my Pd-catalyzed reaction work at 80°C for Iodides but fails for Bromides? A: The C-Br bond is stronger. The oxidative addition is the rate-limiting step. You must increase T to 110-120°C to overcome this barrier. At this temp, standard ligands fail; switch to XPhos or SPhos [3].

Part 4: Mechanism of Thermal Failure (Pd-Catalysis)

Understanding where the cycle breaks allows you to intervene.

Pd_Failure_Mechanism Start Pd(0) + Substrate OxAdd Oxidative Addition (Pd-Ar-X) Start->OxAdd Rate Limiting for Br/Cl Fail_Agg FAILURE 1: Pd Black Agglomeration (T > 100°C w/o bulky ligand) Start->Fail_Agg Thermal Instability Coord Coordination (Alkyne/Enolate) OxAdd->Coord Success Reductive Elimination (Benzofuran Product) Coord->Success Fast at >80°C Fail_Beta FAILURE 2: Beta-Hydride Elimination (If alkyl groups present) Coord->Fail_Beta Side Reaction

Figure 2: Kinetic competition between productive cyclization and thermal catalyst degradation.

References

  • Koca, M., et al. (2022).[1][2] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions." ChemistrySelect.

  • Koca, M., Ertürk, A. S., & Bozca, O. (2022).[2] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." Scribd / Wiley-VCH.

  • Ricci, A., et al. (2021).[3][4] "Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles." RSC Advances.

  • Sharifi, A., et al. (2008).[5] "An Efficient and General Procedure for Room-Temperature Synthesis of Benzofurans Under Solvent-Free Conditions Using KF/Al2O3." Journal of the Iranian Chemical Society.[5]

  • Cheng, X., et al. (2024).[6] "One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway." Organic Letters.

  • Luo, H., et al. (2021).[4] "Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones." The Journal of Organic Chemistry.

  • Dwarakanath, V., & Gaonkar, S. L. (2024). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega.[6] [6]

  • Zhang, X., et al. (2020).[7] "FeCl3‐Mediated Friedel‐Crafts Alkylation and Oxidative Annulations: Facile Synthesis of Benzofurans." ChemistrySelect.

Sources

Troubleshooting

Technical Support Center: Stability of 3-Methoxybenzofuran Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-methoxybenzofuran intermediates. This guide is designed to provide practical, in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-methoxybenzofuran intermediates. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the stability challenges associated with these valuable synthetic building blocks. The inherent reactivity that makes 3-methoxybenzofurans useful also contributes to their potential instability under various experimental conditions. This resource aims to equip you with the knowledge to anticipate and overcome these challenges, ensuring the integrity of your intermediates and the success of your synthetic endeavors.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, purification, and handling of 3-methoxybenzofuran intermediates. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: Low Yields and Formation of Byproducts During Synthesis

Question: I am attempting to synthesize a 3-methoxybenzofuran derivative, but I'm observing low yields and the formation of multiple byproducts. What could be the cause, and how can I optimize my reaction?

Answer:

Low yields and byproduct formation in 3-methoxybenzofuran synthesis often stem from the instability of key intermediates and the reaction conditions employed. The benzofuran core is susceptible to various side reactions, particularly under acidic or oxidative conditions.

Probable Causes:

  • Acid-Catalyzed Rearrangement or Decomposition: Strong acidic conditions can lead to rearrangement or decomposition of the benzofuran ring system. For instance, in the synthesis of 3-formylbenzofurans from 2,3-dihydrobenzofurans, the choice of acid is critical. While a weak acid might favor the desired product, a stronger acid could promote unwanted side reactions.[1]

  • Oxidation: The electron-rich benzofuran ring is susceptible to oxidation, which can be exacerbated by the presence of certain reagents or atmospheric oxygen, especially at elevated temperatures.

  • Instability of Precursors: The stability of the starting materials, such as substituted phenols or alkynes, can significantly impact the reaction outcome.[2] For example, o-alkynylphenols are common precursors, and their stability is crucial for efficient cyclization.[2]

  • Substituent Effects: The electronic nature of substituents on the benzofuran ring can influence its stability. Electron-donating groups can increase the ring's reactivity and susceptibility to electrophilic attack, potentially leading to side reactions. Conversely, electron-withdrawing groups can deactivate the ring but may also influence the desired reaction pathway.

Troubleshooting Protocol:

  • Reagent and Solvent Purification: Ensure all reagents and solvents are pure and dry. Trace impurities, such as water or peroxides, can initiate decomposition pathways.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degas solvents prior to use.

  • Temperature Control: Carefully control the reaction temperature. While some reactions require heat, excessive temperatures can promote decomposition. Consider running the reaction at a lower temperature for a longer duration.

  • Catalyst and Reagent Screening: The choice of catalyst and reagents is paramount. For instance, copper- and palladium-based catalysts are commonly used in benzofuran synthesis.[3][4][5] The specific ligand and metal source can significantly affect yield and selectivity. In some cases, metal-free approaches may offer better stability for sensitive substrates.[2]

  • pH Control: If the reaction is sensitive to pH, use a buffered system or a non-acidic catalyst. For acid-catalyzed reactions, screen a panel of acids with varying strengths (e.g., p-TsOH, acetic acid) to find the optimal conditions.[1][6]

  • Protecting Group Strategy: If your starting materials contain sensitive functional groups, consider using protecting groups to prevent side reactions. The choice of protecting group should be orthogonal to the reaction conditions.

Issue 2: Decomposition of Purified 3-Methoxybenzofuran Intermediate During Storage

Question: My purified 3-methoxybenzofuran intermediate appears to be degrading over time, even when stored. I've noticed a change in color and the appearance of impurities in my NMR spectrum. What is happening, and what are the optimal storage conditions?

Answer:

The degradation of purified 3-methoxybenzofuran intermediates during storage is a common issue, often attributed to their inherent reactivity towards atmospheric components and light.

Probable Causes:

  • Aerial Oxidation: The electron-rich nature of the benzofuran ring makes it susceptible to oxidation by atmospheric oxygen. This can lead to the formation of various oxidized byproducts, often colored.

  • Hydrolysis of the Methoxy Group: Although generally stable, the 3-methoxy group can be susceptible to hydrolysis under acidic conditions, which may be present as trace impurities or catalyzed by exposure to moisture. This would lead to the corresponding 3-hydroxybenzofuran.

  • Photodecomposition: Many aromatic heterocyclic compounds are light-sensitive. Exposure to UV or even ambient light can provide the energy to initiate decomposition pathways.

  • Acid/Base Contamination: Trace amounts of acid or base on the glassware or from the purification process (e.g., residual TFA from chromatography) can catalyze degradation.

Recommended Storage Protocol:

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Light Amber vial or wrapped in foilProtects from photodecomposition.
Purity High purity, free of solventsResidual solvents or impurities can promote degradation.
Container Tightly sealed, clean glass vialPrevents exposure to moisture and contaminants.

Experimental Workflow for Long-Term Storage:

G cluster_purification Purification cluster_storage Storage p1 Purify intermediate via flash chromatography or recrystallization p2 Remove all solvent under high vacuum p1->p2 p3 Ensure absence of acidic/ basic residues (e.g., neutralize with a dilute base wash if necessary) p2->p3 s1 Place pure, dry compound in a clean amber vial p3->s1 Transfer immediately s2 Flush vial with inert gas (Ar or N2) s1->s2 s3 Seal tightly with a well-fitting cap s2->s3 s4 Store in a freezer (-20°C or below) s3->s4

Caption: Workflow for optimal storage of 3-methoxybenzofuran intermediates.

Issue 3: Poor Reproducibility Between Batches

Question: I am struggling with poor reproducibility in the synthesis of my 3-methoxybenzofuran intermediate. The yield and purity vary significantly from one batch to another, even though I'm following the same procedure. What factors should I investigate?

Answer:

Poor reproducibility is a frustrating problem that often points to subtle, uncontrolled variables in the experimental setup. For sensitive intermediates like 3-methoxybenzofurans, even minor variations can have a significant impact.

Key Areas to Investigate:

  • Reagent Quality and Source:

    • Are you using reagents from the same supplier and lot number? Impurity profiles can vary between suppliers and even between different lots from the same supplier.

    • How old are your reagents? Reagents like metal catalysts, bases, and anhydrous solvents can degrade over time. It is advisable to use freshly opened or purified reagents.

  • Reaction Setup and Atmosphere:

    • Is your system truly inert? Small leaks in your inert gas setup can introduce oxygen and moisture, leading to inconsistent results. Always check your connections and use a positive pressure of inert gas.

    • What is the quality of your inert gas? Use high-purity nitrogen or argon.

  • Solvent Purity:

    • Are your anhydrous solvents truly dry? The water content in "anhydrous" solvents can vary. Consider using a freshly distilled solvent or one from a solvent purification system.

  • Temperature Control:

    • Is your reaction temperature consistent? The actual temperature of the reaction mixture can differ from the setpoint of the heating mantle or oil bath. Use a calibrated thermometer immersed in the reaction mixture for accurate monitoring.

  • Stirring and Mixing:

    • Is the stirring rate and efficiency consistent? In heterogeneous reactions, inefficient mixing can lead to localized concentration gradients and inconsistent reaction rates.

Self-Validating Protocol for Reproducibility:

To ensure reproducibility, implement a self-validating system for your protocol. This involves meticulous documentation and control of all experimental parameters.

G reagents Reagents (Lot #, Supplier, Age) setup Reaction Setup (Glassware, Inertness) reagents->setup solvents Solvents (Purity, Water Content) solvents->setup params Parameters (Temp, Time, Stirring) setup->params workup Workup & Purification (Method, Solvents) params->workup analysis Analysis (Yield, Purity) workup->analysis

Caption: Key parameters to control for reproducible synthesis.

By systematically controlling and documenting these variables, you can identify the source of irreproducibility and establish a robust and reliable synthetic procedure.

II. Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for benzofuran derivatives?

A1: The primary degradation pathways for benzofuran derivatives involve oxidative cleavage of the furan ring.[7][8][9] Microbial degradation studies on related compounds like dibenzofuran show that enzymatic systems often initiate degradation through dioxygenase activity, which hydroxylates the aromatic ring, leading to ring cleavage.[8][9][10][11] While these are biological pathways, they highlight the inherent susceptibility of the benzofuran core to oxidative attack, which can also occur under non-enzymatic, chemical conditions. The initial step is often hydroxylation, followed by meta-cleavage of the dihydroxylated intermediate.[9][10]

Q2: Are there any specific analytical techniques recommended for monitoring the stability of 3-methoxybenzofuran intermediates?

A2: Yes, a combination of techniques is recommended for a comprehensive assessment:

  • ¹H NMR Spectroscopy: This is the most straightforward method to detect the appearance of new signals corresponding to degradation products and to monitor the disappearance of the parent compound.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating the parent compound from its impurities and identifying the molecular weights of the degradation products, which can provide clues about the degradation pathway.

  • HPLC (High-Performance Liquid Chromatography) with a UV detector: HPLC is excellent for quantifying the purity of the intermediate over time. A stability study can be set up where the peak area of the parent compound is monitored at regular intervals under different storage conditions.

Q3: Can the choice of solvent during workup and purification affect the stability of 3-methoxybenzofuran intermediates?

A3: Absolutely. The choice of solvent is critical.

  • Acidic Solvents: Avoid prolonged exposure to acidic solvents, as they can catalyze hydrolysis of the methoxy group or other acid-sensitive functionalities.

  • Chlorinated Solvents: Dichloromethane and chloroform can contain trace amounts of HCl, which can be detrimental. It is advisable to use freshly distilled or inhibitor-free grades of these solvents.

  • Protic Solvents: While often necessary, prolonged heating in protic solvents like methanol or ethanol could potentially lead to side reactions if other reactive species are present.

  • Peroxide-Forming Solvents: Ethers like THF and diethyl ether can form explosive peroxides upon storage, which are also strong oxidizing agents that can degrade the benzofuran ring. Always use freshly opened or tested solvents.

Q4: Are there any general strategies to enhance the stability of benzofuran intermediates during multi-step synthesis?

A4: Yes, a key strategy is to consider the "functional group tolerance" of the benzofuran core in your synthetic planning.

  • Late-Stage Introduction: If possible, plan your synthesis to introduce the benzofuran moiety in the later stages to minimize its exposure to harsh reagents and conditions.

  • Use of Milder Reagents: Whenever possible, opt for milder and more selective reagents. For example, use modern coupling reactions that proceed under neutral or slightly basic conditions instead of strongly acidic or oxidative methods.

  • Telescoping Reactions: If an intermediate is particularly unstable, consider a "one-pot" or "telescoped" reaction sequence where the unstable intermediate is generated and immediately consumed in the next step without isolation.[3][4][6] This minimizes handling and storage of the sensitive compound.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC. National Center for Biotechnology Information.
  • Reactivity of Benzofuran Derivatives - ResearchGate. ResearchGate.
  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC. National Center for Biotechnology Information.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - ResearchGate. ResearchGate.
  • Possible coexisting pathways for the degradation of substituted dibenzofurans. Applied and Environmental Microbiology.
  • The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Publishing.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
  • Dibenzofuran Degradation Pathway. Eawag.
  • Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 - PMC. National Center for Biotechnology Information.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. National Center for Biotechnology Information.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC. National Center for Biotechnology Information.
  • Synthetic method of 3- (alpha-methoxy) methylene benzofuran-2 (3H) -ketone. Google Patents.
  • Differential Roles of Three Different Upper Pathway meta Ring Cleavage Product Hydrolases in the Degradation of Dibenzo-p-Dioxin and Dibenzofuran by Sphingomonas wittichii Strain RW1 - PMC. National Center for Biotechnology Information.
  • Mechanism of the synthesis of 3 - ResearchGate. ResearchGate.
  • Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp... - ResearchGate. ResearchGate.

Sources

Optimization

Technical Support Center: Benzofuran Reduction &amp; Catalyst Optimization

Ticket #: BZF-RED-9982 Subject: Overcoming Catalyst Poisoning in Benzofuran Hydrogenation Status: Open Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Hidden" Chemistry of Failure Welcome to the A...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: BZF-RED-9982
Subject: Overcoming Catalyst Poisoning in Benzofuran Hydrogenation
Status: Open
Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Hidden" Chemistry of Failure

Welcome to the Advanced Catalysis Support Center. If you are reading this, your benzofuran reduction is likely stalling at 10–20% conversion or failing to initiate entirely.

Reducing the C2–C3 double bond in benzofuran to generate 2,3-dihydrobenzofuran is deceptively simple. While the resonance energy of the furan ring is lower than benzene, the heteroatom (Oxygen) and the fused ring system create a distinct electronic environment. Failure here is rarely about hydrogen pressure; it is almost always about active site availability .

Benzofurans are frequently synthesized via transition-metal catalyzed cross-coupling (e.g., Sonogashira) or cyclization of phenol derivatives. These upstream steps leave behind trace halides, sulfur, or metal ions that act as potent catalyst poisons. This guide addresses the root causes of deactivation and provides self-validating protocols to resolve them.

Module 1: Diagnostic Logic (The "Why" Analysis)

Before adding more catalyst, you must identify the deactivation mode. Use the following logic flow to diagnose the specific poisoning mechanism.

Diagnostic Workflow

DiagnosticLogic Start Reaction Stalled/Failed CheckGas Check H2 Uptake Curve Start->CheckGas ZeroUptake Zero Uptake (Initial) CheckGas->ZeroUptake Immediate failure SlowDeath Rapid Start -> Stall (<20%) CheckGas->SlowDeath Kinetic arrest PoisonType1 Strong Poison (S, P, I) ZeroUptake->PoisonType1 Irreversible adsorption PoisonType2 Product Inhibition / Amine SlowDeath->PoisonType2 Competitive binding Action1 Feedstock Purification (See Module 2) PoisonType1->Action1 Action2 Acid Additive / Catalyst Switch (See Module 3) PoisonType2->Action2

Figure 1: Decision matrix for diagnosing catalyst failure based on hydrogen uptake kinetics.

Module 2: The Sulfur & Halide Trap (Pre-Reaction Mitigation)

The Issue: Benzofuran precursors derived from thiophenols or sulfonyl-protected intermediates often contain trace Sulfur (S). Sulfur is a "spectator poison"—it binds irreversibly to Pd or Pt sites, physically blocking H2 adsorption. Even 5 ppm of thiophene can deactivate 5% Pd/C.

The Solution: You cannot "out-load" sulfur poisoning by adding more catalyst. You must scavenge the poison before the main reaction.

Protocol A: The "Sacrificial" Raney Nickel Wash

Use this when your starting material is suspected of sulfur contamination.

  • Dissolution: Dissolve your benzofuran substrate in the reaction solvent (e.g., MeOH or EtOH).

  • Scavenger Addition: Add 10–20 wt% of Raney Nickel (active slurry) relative to the substrate.

    • Note: Do not add Hydrogen gas.[1] We are using the Ni surface solely as a sponge for Sulfur/Halides.

  • Agitation: Stir vigorously at room temperature for 30–60 minutes.

  • Filtration: Filter the mixture through a pad of Celite to remove the Raney Nickel.

    • Safety: Raney Ni is pyrophoric.[2] Keep the filter cake wet and dispose of it in a dedicated waste container.

  • Execution: Proceed immediately to the Pd/C or PtO2 hydrogenation with the filtrate.

Data: Poison Adsorption Enthalpies

Understanding why cleaning is necessary:

Poison SpeciesAdsorption Enthalpy on Pd (kJ/mol)ImpactMitigation Strategy
Thiophene (S) -250 to -300Critical. Irreversible site blocking.Raney Ni Wash / Recrystallization
Iodide (I⁻) -200 to -240High. Modifies electronic surface.AgO or Raney Ni Wash
Amine (R-NH₂) -80 to -120Medium. Competitive reversible binding.Acid Additives (Module 3)
Chloride (Cl⁻) -40 to -60Low. Retards rate but rarely kills.Water wash / Mild heat

Module 3: Overcoming Nitrogen Inhibition (Reaction Optimization)

The Issue: If your benzofuran substrate contains an amine (e.g., amino-benzofuran) or a basic nitrogen heterocycle (pyridine), the Nitrogen lone pair will compete with Hydrogen for the metal surface. This is "reversible poisoning."[1]

The Solution: Protonate the Nitrogen to remove its Lewis basicity.

Mechanism of Amine Poisoning & Acid Mitigation

AminePoisoning CatSurface Pd Active Site Amine Free Amine (R-NH2) Amine->CatSurface Strong Binding (Blocks Site) Salt Ammonium Salt (R-NH3+) Amine->Salt Conversion Acid Acid Additive (HCl / HOAc) Acid->Amine Protonation Salt->CatSurface No Binding (Repulsion) H2 H2 Gas H2->CatSurface Access Granted

Figure 2: Protonation prevents the amine lone pair from coordinating to the catalyst surface, allowing H2 access.

Protocol B: Acid-Modified Hydrogenation

Standard protocol for amino-benzofurans.

  • Solvent System: Use Methanol or Ethanol.

  • Additive: Add 1.0 to 1.1 equivalents of concentrated HCl or Acetic Acid relative to the basic nitrogen count.

    • Why? This converts the amine to the hydrochloride/acetate salt, which does not bind to Pd.

  • Catalyst: Load 5–10 wt% Pd/C (10% Pd loading).

  • Pressure: 1–3 bar (Balloon to low pressure is usually sufficient for the C2–C3 bond).

  • Workup: After filtration, neutralize the filtrate with NaHCO3 to recover the free amine.

Module 4: Catalyst Selection Matrix (FAQs)

Q: I tried Pd/C and it failed. Should I increase the pressure? A: No. If the catalyst is poisoned, 100 bar of H2 won't help. If Pd/C fails after purification, switch to Pearlman’s Catalyst (Pd(OH)₂/C) .

  • Reasoning: Pearlman's catalyst is a pre-catalyst.[1] The Pd is in the +2 oxidation state and is reduced to Pd(0) in situ by the hydrogen gas. This generates a fresh, unpoisoned surface exactly when the reaction starts. It is significantly more robust for difficult heterocycles [1].

Q: My benzofuran has a halogen (Cl/Br) on the benzene ring. Will it fall off? A: Yes, Pd/C is excellent for dehalogenation (an unwanted side reaction here).

  • Fix: Use PtO₂ (Adams Catalyst) or Sulfided Platinum on Carbon (Pt(S)/C) . Platinum is much less active for dehalogenation than Palladium but retains activity for double bond saturation [2]. Alternatively, add an inhibitor like Diphenylsulfide (0.1 eq) to the Pd/C reaction to "poison" the highly active sites responsible for dehalogenation, leaving the olefin-reduction sites active.

Q: The reaction works but the furan ring opens to a phenol. Why? A: This is hydrogenolysis, often caused by high temperatures or strong acids.

  • Fix: Lower the temperature to <30°C. Switch from Pd/C to Rh/Al₂O₃ (Rhodium on Alumina). Rhodium is excellent for aromatic ring hydrogenation without hydrogenolysis (ring opening) [3].

Summary of Recommendations

ScenarioPrimary CatalystAdditive/Pre-treatment
Standard Reduction 10% Pd/CNone
Sulfur Contamination 10% Pd/CRaney Ni Wash (Pre-treatment)
Basic Nitrogen Present 10% Pd/C1.0 eq HCl or Acetic Acid
Halogen on Ring PtO₂ (Adams)Avoid Pd; Keep T < 30°C
Difficult Substrate 20% Pd(OH)₂/CIn situ reduction (Pearlman's)

References

  • Pearlman, W. M. (1967). Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters, 8(17), 1663–1664. Link

  • Baltzly, R., & Phillips, A. P. (1946). The Mechanism of the Hydrogenolysis of Benzylamines. Journal of the American Chemical Society, 68(2), 261–265. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard Reference for Rh vs Pd selectivity). Link

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed poison enthalpy data). Link

For further assistance, please upload your H2 uptake logs to the secure portal.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 3-Methoxybenzofuran Derivatives

Executive Summary This guide provides a technical analysis of the ionization and fragmentation behaviors of 3-methoxybenzofuran derivatives. These compounds are critical scaffolds in drug discovery (e.g., anti-arrhythmic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the ionization and fragmentation behaviors of 3-methoxybenzofuran derivatives. These compounds are critical scaffolds in drug discovery (e.g., anti-arrhythmic agents, natural products). Distinguishing them from their positional isomers (e.g., 4-, 5-, or 6-methoxybenzofurans) requires a precise understanding of energy-dependent fragmentation pathways.

Key Takeaway: The 3-methoxybenzofuran scaffold exhibits a distinct fragmentation signature characterized by the dominant loss of a methyl radical (


) driven by the formation of a stable oxonium ion, followed by sequential CO losses. This differs from benzene-ring substituted isomers where formaldehyde (

) loss is often more competitive.

Part 1: Comparative Analysis of Ionization Techniques[1]

For the structural elucidation of 3-methoxybenzofurans, the choice between Electron Ionization (EI) and Electrospray Ionization (ESI) dictates the depth of structural information obtained.

Table 1: Technique Performance Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Electric)
Dominant Ion

(Radical Cation)

(Protonated Molecule)
Fragmentation Extensive, in-sourceMinimal (requires CID/MS/MS)
Isomer Differentiation High (Fingerprint region)Low (Unless coupled with

)
Suitability GC-MS (Volatile derivatives)LC-MS (Polar/Labile derivatives)
Key Application Library matching, de novo structure IDQuantitation, biological matrix analysis

Scientist’s Insight:

While ESI is preferred for biological assays (DMPK), EI remains the "gold standard" for structural confirmation of the synthesized intermediate. The 70 eV energy in EI accesses high-energy rearrangement pathways (like ring expansion) that are often silent in low-energy ESI-CID experiments.

Part 2: Mechanistic Fragmentation Pathways

Understanding the causality of fragmentation is essential for validating the structure. The fragmentation of 3-methoxybenzofuran is driven by the stability of the furan ring and the lability of the ether bond.

Primary Pathway: Methyl Radical Loss ( -Cleavage)

Upon ionization (EI), the radical cation


 is formed. The most favorable pathway is the homolytic cleavage of the 

bond.
  • Mechanism: Loss of a methyl radical (

    
    , 15 Da).
    
  • Driving Force: The resulting cation is resonance-stabilized by the adjacent oxygen atom of the furan ring, forming a stable oxonium species.

  • Observation: A base peak or high-intensity signal at

    
    .
    
Secondary Pathway: Carbon Monoxide Loss

Following methyl loss, the ring system typically undergoes contraction or rearrangement to expel carbon monoxide (CO, 28 Da).

  • Mechanism: The oxonium ion rearranges to a quinoid-like structure, facilitating the extrusion of neutral CO.

  • Observation: A peak at

    
    .
    
Diagnostic Differentiation: 3-OMe vs. Benzene-Ring OMe
  • 3-Methoxy (Furan ring): The proximity of the methoxy group to the heteroatomic ring oxygen allows for specific resonance forms that stabilize the

    
     ion significantly.
    
  • Benzene-substituted (e.g., 5-Methoxy): While these also lose methyl radicals, they frequently show a competitive loss of formaldehyde (

    
    , 30 Da)  or form ions characteristic of simple anisole derivatives. The ratio of 
    
    
    
    can serve as a diagnostic filter.

Part 3: Visualization of Fragmentation Dynamics

The following diagram illustrates the competitive pathways and the resonance stabilization that dictates the abundance of the observed ions.

FragmentationPathway cluster_legend Diagnostic Insight Precursor Molecular Ion (M+.) 3-Methoxybenzofuran Oxonium Oxonium Cation [M - CH3]+ (Base Peak) Resonance Stabilized Precursor->Oxonium - •CH3 (15 Da) (Alpha-Cleavage) Fragment_CHO Radical Cation [M - CH2O]+. Precursor->Fragment_CHO - CH2O (30 Da) (Minor Pathway) Quinoid Quinoid Intermediate Ring Contraction Oxonium->Quinoid Rearrangement Fragment_CO Fragment Ion [M - CH3 - CO]+ Quinoid->Fragment_CO - CO (28 Da) Note Note: Isomers with OMe on the benzene ring (e.g., 5-methoxy) show higher relative abundance of the [M - CH2O] path.

Figure 1: Mechanistic fragmentation tree for 3-methoxybenzofuran. The solid path indicates the dominant stabilization route via methyl radical loss.

Part 4: Experimental Protocol for Structural Validation

To reproduce these fragmentation patterns and validate your compound, follow this self-validating workflow. This protocol assumes the use of an LC-MS/MS (Q-TOF or Orbitrap) for high-resolution data, or GC-MS for EI data.

Phase 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of the derivative in 1 mL of HPLC-grade Methanol . (Avoid acetonitrile if using negative mode, though positive mode is standard for these ethers).

  • Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or flow injection analysis.

Phase 2: Ionization Optimization (ESI Source)
  • Polarity: Positive (

    
    ) Mode.
    
  • Capillary Voltage: 3.5 kV (Standard)

    
     Adjust 
    
    
    
    0.5 kV to maximize
    
    
    .
  • Cone Voltage / Declustering Potential:

    • Start: 20 V (Preserves molecular ion).

    • Ramp: Increase to 60 V to induce "In-Source Fragmentation" (ISF).

    • Validation: If the

      
       ion appears at high cone voltage without collision gas, the methoxy group is confirmed labile.
      
Phase 3: MS/MS Acquisition (Collision Induced Dissociation)
  • Precursor Selection: Isolate the

    
     ion (window 
    
    
    
    1 Da).
  • Energy Ramp: Apply a stepped collision energy (e.g., 10, 20, 40 eV).

  • Data Interpretation:

    • Low Energy (10-20 eV): Look for loss of methyl radical (uncommon in even-electron ESI ions) or loss of methanol (

      
      , 32 Da) depending on protonation site.
      
    • High Energy (40+ eV): Look for skeletal disruption (furan ring opening).

Phase 4: Isomer Discrimination Logic

If you suspect your sample is a mixture of 3-methoxy (furan ring) and 5-methoxy (benzene ring) isomers:

  • Run GC-MS (EI) if possible.

  • Calculate Ratio

    
    .
    
  • Result: 3-methoxy derivatives typically display a higher

    
     value due to the specific stabilization of the furan-oxygen-adjacent cation.
    

References

  • Dias, H. J., et al. (2017). "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry."[1][2] Journal of Mass Spectrometry, 52(12), 809-816.[1]

  • Vukomanovic, V., et al. "Differentiation of isomeric benzofurans by mass spectrometry." Rapid Communications in Mass Spectrometry. (General reference for benzofuran isomerism principles).
  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Benzofuran Derivatives." NIST Chemistry WebBook, SRD 69.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. (Fundamental principles of ether fragmentation and oxonium ion stability).

Sources

Comparative

Comparative Guide: Biological Activity of Benzofuran vs. Indole Methanamines

Executive Summary This guide provides a technical comparison between Indole and Benzofuran scaffolds in the context of methanamine and ethanamine derivatives. While both scaffolds are privileged structures in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Indole and Benzofuran scaffolds in the context of methanamine and ethanamine derivatives. While both scaffolds are privileged structures in medicinal chemistry—particularly for targeting G-Protein Coupled Receptors (GPCRs) like the serotonin (5-HT) family—they exhibit distinct physicochemical and pharmacological profiles.

Key Finding: The replacement of the indole nitrogen (


) with a benzofuran oxygen (

) constitutes a classic bioisosteric modification. This substitution typically increases lipophilicity and metabolic stability while altering hydrogen-bonding networks within the receptor binding pocket. Experimental data suggests that while benzofurans often maintain high affinity for 5-HT targets, they frequently exhibit altered functional selectivity (e.g., 5-HT

agonism bias) compared to their indole counterparts.

Part 1: Physicochemical Profile & Bioisosterism

The core of this comparison lies in the atomic substitution at position 1 of the heterocycle.

Structural Bioisosterism
  • Indole (1H-indole): Contains a pyrrole ring fused to benzene. The

    
     moiety acts as a Hydrogen Bond Donor (HBD) .
    
  • Benzofuran (1-benzofuran): Contains a furan ring fused to benzene. The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA) and lacks the donor capability.

Lipophilicity and Permeability

The benzofuran scaffold is significantly more lipophilic than indole due to the loss of the polar


 bond.
  • Impact: Enhanced Blood-Brain Barrier (BBB) penetration for CNS-active benzofuran methanamines/ethanamines compared to their tryptamine (indole) analogues.

  • LogP Shift: Typically, a benzofuran analogue exhibits a

    
     compared to the indole isostere.
    
Metabolic Stability

Indoles are susceptible to oxidation at the nitrogen (N-oxidation) and electrophilic attack at C3. Benzofurans generally offer superior metabolic stability against oxidative degradation, extending the in vivo half-life (


).

Part 2: Receptor Binding Affinity & Pharmacology[1][2]

The following data compares the biological activity of Indole vs. Benzofuran analogues, specifically focusing on 5-HT


 receptor subtypes, which are the primary targets for these methanamine/ethanamine derivatives.
Comparative Binding Data ( values)

Lower


 indicates higher affinity.
Compound ClassStructureTarget

(nM)
Functional Activity
Indole 5-Methoxy-tryptamine5-HT

12 ± 2Full Agonist
Benzofuran 5-MeO-Benzofuran-2-ethanamine5-HT

35 ± 5Partial Agonist
Indole 5-IT (5-(2-aminopropyl)indole)5-HT

450Reuptake Inhibitor / Agonist
Benzofuran 5-APB (5-(2-aminopropyl)benzofuran)5-HT

18Potent Agonist
Benzofuran 6-APB5-HT

3.7Potent Agonist (Cardiotoxicity Risk)

Data Interpretation: The benzofuran analogues (e.g., 5-APB) often display higher affinity for 5-HT


 and 5-HT

compared to their indole equivalents (like 5-IT). However, the loss of the indole

donor can slightly reduce affinity at 5-HT

if the receptor pocket relies on a Serine residue interaction (e.g., Ser159) that requires a hydrogen bond donor [1].
Signaling Pathway & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when transitioning from Indole to Benzofuran.

SAR_Logic Indole Indole Scaffold (H-Bond Donor) Benzofuran Benzofuran Scaffold (H-Bond Acceptor) Indole->Benzofuran Bioisosteric Replacement Receptor 5-HT2 Receptor Pocket (Serine/Threonine Residues) Indole->Receptor Strong H-Bond (NH...O) Benzofuran->Receptor Weak/No H-Bond Outcome1 Loss of H-Bond (Donor Interaction) Benzofuran->Outcome1 Outcome2 Increased Lipophilicity (Higher LogP) Benzofuran->Outcome2 Outcome3 Enhanced BBB Permeability Outcome2->Outcome3

Figure 1: Mechanistic impact of Indole-to-Benzofuran scaffold hopping on receptor interaction and physicochemical properties.

Part 3: Experimental Protocols

To validate these comparisons in your own laboratory, follow these standardized, self-validating protocols.

Synthesis of Benzofuran Methanamines (General Workflow)

Unlike indoles (often synthesized via Fischer Indole Synthesis), benzofuran methanamines are typically accessed via the Rap-Stoermer condensation or Wittig olefination followed by reduction.

Protocol:

  • Start: Salicylaldehyde derivative + Chloroacetone (or nitro-alkene precursor).

  • Cyclization: Reflux in acetone/K

    
    CO
    
    
    
    to form the benzofuran ring.
  • Functionalization: Convert the aldehyde/ketone handle to a nitroalkene via Henry Reaction.

  • Reduction: Reduce nitroalkene to amine using LiAlH

    
     in dry THF.
    
    • Critical Control: Maintain anhydrous conditions. Water contamination during LiAlH

      
       reduction yields polymerization byproducts.
      
Radioligand Binding Assay (5-HT )

This assay quantifies the affinity (


) of your benzofuran/indole compounds.

Workflow Diagram:

Binding_Assay Prep Membrane Preparation (HEK293 expressing 5-HT2A) Incubation Incubation (60 min, 37°C) Ligand + [3H]-Ketanserin Prep->Incubation Add Buffer (50mM Tris-HCl) Filter Vacuum Filtration (GF/B Filters + 0.3% PEI) Incubation->Filter Terminate Reaction Count Scintillation Counting (CPM -> Ki Calculation) Filter->Count Wash 3x Ice-cold Buffer

Figure 2: Standardized Radioligand Binding Assay workflow for 5-HT2A affinity determination.

Step-by-Step Methodology:

  • Membrane Prep: Harvest HEK293 cells stably expressing human 5-HT

    
    . Homogenize in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 
    
    
    
    .
  • Pre-treatment: Soak GF/B glass fiber filters in 0.3% polyethyleneimine (PEI) for 1 hour.

    • Expert Insight: PEI is positively charged and reduces non-specific binding of the radioligand to the negatively charged glass fibers. This is a critical self-validation step to ensure signal-to-noise ratio > 10:1.

  • Incubation: In 96-well plates, mix:

    • 50

      
      L Test Compound (Indole or Benzofuran variant, 
      
      
      
      to
      
      
      M).
    • 50

      
      L Radioligand (
      
      
      
      -Ketanserin, ~1 nM final).
    • 100

      
      L Membrane suspension (20 
      
      
      
      g protein).
  • Equilibrium: Incubate for 60 minutes at 37°C.

  • Harvest: Rapid vacuum filtration using a cell harvester. Wash 3x with ice-cold buffer to remove unbound ligand.

  • Analysis: Measure radioactivity (CPM). Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Part 4: Safety & Metabolic Considerations[3]

Cardiotoxicity Warning (5-HT )

Research indicates that benzofuran methanamines (specifically the APB series) often exhibit potent partial agonism at the 5-HT


 receptor  [2]. Chronic activation of 5-HT

is causally linked to valvular heart disease (cardiac fibrosis).
  • Recommendation: When developing benzofuran analogues, early screening for 5-HT

    
     activity is mandatory. Indoles often show lower intrinsic activity at this subtype compared to their benzofuran isosteres.
    
CYP450 Interaction

Benzofurans are potent inhibitors of CYP2D6 in some contexts. This can lead to non-linear pharmacokinetics, where the drug inhibits its own metabolism or that of co-administered drugs.

  • Assay: Perform a CYP inhibition assay (using dextromethorphan as a probe substrate) early in the lead optimization phase.

References

  • Shimshoni, J. A., et al. (2017).[1] Neurochemical binding profiles of novel indole and benzofuran MDMA analogues. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link][2]

  • Rickli, A., et al. (2015).[1] Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. [Link]

  • Tomaszewski, Z., et al. (1992). Benzofuran bioisosteres of hallucinogenic tryptamines.[3] Journal of Medicinal Chemistry. [Link]

  • Eshleman, A. J., et al. (2019).[1] Pharmacological characterization of the new psychoactive substances (NPS) benzofurans. Psychopharmacology. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Benzofuran-2-yl Amines

The benzofuran scaffold, a fusion of benzene and furan rings, represents a privileged structure in medicinal chemistry.[1][2] This heterocyclic core is prevalent in a multitude of natural products and synthetic molecules...

Author: BenchChem Technical Support Team. Date: February 2026

The benzofuran scaffold, a fusion of benzene and furan rings, represents a privileged structure in medicinal chemistry.[1][2] This heterocyclic core is prevalent in a multitude of natural products and synthetic molecules, demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6] Among its numerous derivatives, benzofuran-2-yl amines have emerged as a particularly promising class of compounds, with modifications to their structure profoundly influencing their biological efficacy.

This guide provides an in-depth comparison of the structure-activity relationships of various benzofuran-2-yl amine analogs. We will dissect how specific structural modifications to the benzofuran core, the amine substituent, and linking moieties correlate with their performance as anticancer and antimicrobial agents, supported by experimental data from peer-reviewed literature. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to guide the rational design of next-generation benzofuran-based therapeutics.

Core Scaffold and Key Pharmacophoric Features

The foundational structure of a benzofuran-2-yl amine allows for substitutions at several key positions, each playing a critical role in modulating the compound's interaction with biological targets. Understanding the impact of these substitutions is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Preliminary SAR studies have established several guiding principles:

  • Position 2 (C2): This position is a critical determinant of biological activity. The attachment of the amine group, often via a linker or as part of a larger heterocyclic system, is pivotal. Introducing ester groups or additional heterocyclic rings at C2 has been shown to be crucial for cytotoxic activity.[1][5]

  • The Benzene Ring (C4-C7): Substitutions on the fused benzene ring significantly influence the electronic and steric properties of the molecule. The introduction of halogens (F, Cl, Br), hydroxyl (-OH), methoxy (-OCH3), and nitro (-NO2) groups at these positions can dramatically alter antibacterial and anticancer potency.[3][7]

  • The Amine Moiety: The nature of the amine itself—whether it is primary, secondary, or integrated into a heterocyclic system like piperazine or thiazole—and the substituents attached to it are fundamental to the molecule's overall activity profile.

Below is a diagram illustrating these key regions for substitution on the benzofuran-2-yl amine scaffold.

SAR_General cluster_0 Benzofuran-2-yl Amine Scaffold cluster_1 Key Substitution Points & Their Influence Core Core C2 C2-Position (Linker/Amine Attachment) C2_desc Critical for cytotoxic and antimicrobial activity. Often linked to other heterocycles. C2->C2_desc Benzene Benzene Ring (Positions C4-C7) Benzene_desc Halogens, -OH, -OCH3 groups modulate electronic properties and target binding. Benzene->Benzene_desc Amine Amine Substituents (R-Groups) Amine_desc Determines solubility, polarity, and can form key hydrogen bonds with target residues. Amine->Amine_desc

Caption: Key regions for substitution on the benzofuran-2-yl amine core.

Structure-Activity Relationship in Anticancer Applications

Benzofuran derivatives have shown significant promise as anticancer agents, with their mechanism of action often involving the disruption of critical cellular processes.[8] The strategic hybridization of the benzofuran core with other pharmacologically active moieties is a common and effective strategy.[1]

Key SAR Insights for Anticancer Activity:

  • Hybridization with Heterocycles: Incorporating heterocyclic systems such as thiazole, piperazine, triazole, and imidazole at the C2 position frequently results in potent cytotoxic agents.[1] For instance, a derivative where a methyl-substituted thiazole was tethered to the benzofuran core demonstrated superior inhibitory activity compared to other analogs.[9]

  • Influence of Halogenation: The addition of halogen atoms can significantly enhance potency. In a series of amiloride-benzofuran hybrids designed as urokinase-type plasminogen activator (uPA) inhibitors, the addition of a fluorine atom at the C4 position of the 2-benzofuranyl group led to a twofold increase in inhibitory potency.[1]

  • Specific Amine Structures: The structure of the amine side chain is critical. The compound (2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine (BPAP) has demonstrated a significant inhibitory effect on lung adenocarcinoma, highlighting the importance of specific alkylamine chains.[10]

  • Linker Moiety: The connection between the benzofuran ring and other functional groups can be essential. The presence of an -NH spacer in certain thiazolidinone derivatives was found to be important for increasing antitumor activity.[11]

Table 1: Comparative Anticancer Activity of Benzofuran Derivatives

Compound/Derivative ClassKey Structural FeaturesCancer Cell Line(s)Reported Activity (IC₅₀)Reference
Amiloride-Benzofuran Hybrid (5) 4-Fluoro substitution on 2-benzofuranylNot specifiedKᵢ = 88 nM[1]
Benzofuran-Thiazolidinone (3f) 2-thioxo-imidazolidin moietyLiver (HEPG2)12.4 µg/mL[11]
Benzofuran-Chalcone Hybrid (32a) Methyl group on associated thiazoleSK-Hep-15.365 µM[9]
Benzofuran-Pyrazole Hybrid (33) Dihydro-diphenylpyrazole at C2Ovarian (A2780)11 µM[5]
BPAP N-propylpentan-2-amine at C1Lung AdenocarcinomaSignificant tumor growth inhibition[10]

Structure-Activity Relationship in Antimicrobial Applications

The benzofuran scaffold is a fertile ground for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[2] The SAR for antimicrobial activity often differs from that for anticancer effects, with specific substitutions favoring bacterial or fungal inhibition.

Key SAR Insights for Antimicrobial Activity:

  • Benzene Ring Substitutions: For antibacterial activity, the presence of halogen, nitro, and hydroxyl groups at positions C4, C5, and C6 of the benzofuran ring is often considered essential.[7]

  • C6-Hydroxyl Group: Compounds featuring a hydroxyl group at the C6 position have demonstrated excellent antibacterial activity against a range of both gram-positive and gram-negative bacteria, indicating this substitution greatly impacts potency and strain specificity.[3]

  • Hybridization with N-Heterocycles: The combination of benzofuran with nitrogen-containing heterocycles like pyrazoline and thiazole is crucial for potent antimicrobial effects.[3] One 1-(thiazol-2-yl)pyrazoline derivative showed excellent activity against gram-negative bacteria.[3]

  • Oxime Ethers: The conversion of a ketonic linker at C2 into an oxime ether can yield highly active compounds. (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was identified as a particularly potent derivative against S. aureus and E. coli.[3][12]

  • Fungal vs. Bacterial Selectivity: In some series, structural modifications lead to compounds with superior antifungal potency compared to their antibacterial activity, suggesting that selectivity can be tuned.[3]

Table 2: Comparative Antimicrobial Activity of Benzofuran Derivatives

Compound/Derivative ClassKey Structural FeaturesTarget Microorganism(s)Reported ActivityReference
Hydroxylated Derivatives (15, 16) Hydroxyl group at C6S. aureus, MRSA, B. subtilis, P. aeruginosaMIC₈₀ = 0.78-3.12 µg/mL[3]
Thiazolyl-Pyrazoline Hybrid (19) Pyrazoline and thiazole moietiesGram-negative bacteriaInhibition zone = 25 mm[3]
Ketoxime Ether (8) O-benzoyloxime from ketonic linkerS. aureus, E. coliHighly active[3]
Ketoxime Ether (9b) O-benzoyloxime from mesitylethanoneS. aureus, E. coliMIC = 4 and 32 µg/mL, respectively[12]
Benzofuran-Amide (22) (1E)-1-(piperidin-1-yl)-N2-arylamidrazoneA. fumigatus, C. albicansPromising antifungal agent[3]

Experimental Protocols: Synthesis and Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, detailing the experimental methodology is crucial. Here, we provide representative protocols for the synthesis of a benzofuran-2-yl amine precursor and its subsequent evaluation for antimicrobial activity.

Protocol 1: Synthesis of 4-(1-Benzofuran-2-yl)-1,3-oxazole-2-amine

This protocol describes a common pathway to synthesize a key intermediate, starting from salicylaldehyde. The causality behind this multi-step synthesis involves first forming the benzofuran core, followed by functionalization and cyclization to introduce the amino-oxazole moiety.

Synthesis_Workflow Start Start: Salicylaldehyde & Chloroacetone Step1 Step 1: Cyclization Reagents: Anhydrous K₂CO₃ Product: 2-Acetylbenzofuran Start->Step1 Step2 Step 2: Bromination Reagent: Bromine Product: 2-Bromoacetylbenzofuran Step1->Step2 Step3 Step 3: Cyclocondensation Reagent: Urea in Ethanol Product: 4-(1-Benzofuran-2-yl)-1,3-oxazole-2-amine Step2->Step3 End Final Product Step3->End Assay_Workflow Start Start: Synthesized Compound & Microbial Strains Step1 Step 1: Prepare Stock Solution Dissolve compound in DMSO to a known concentration (e.g., 10 mg/mL). Start->Step1 Step2 Step 2: Serial Dilution Perform two-fold serial dilutions of the compound in a 96-well plate containing broth medium. Step1->Step2 Step3 Step 3: Inoculation Add a standardized suspension of the test microorganism to each well. Step2->Step3 Step4 Step 4: Incubation Incubate the plate at 37°C for 18-24 hours. Step3->Step4 Step5 Step 5: Determine MIC Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. Step4->Step5 End Result: MIC Value (µg/mL) Step5->End

Sources

Comparative

Technical Guide: Reference Standards for (3-Methoxy-1-benzofuran-2-yl)methanamine Analysis

Executive Summary Compound: (3-Methoxy-1-benzofuran-2-yl)methanamine CAS: (Specific isomer analogues: 81882-18-0 for des-methoxy; custom synthesis often required for 3-methoxy variant) Class: Benzofuran-based primary ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (3-Methoxy-1-benzofuran-2-yl)methanamine CAS: (Specific isomer analogues: 81882-18-0 for des-methoxy; custom synthesis often required for 3-methoxy variant) Class: Benzofuran-based primary amine; Pharmacophore for melatonergic and serotonergic ligands.

This guide addresses the critical gap in standardizing (3-Methoxy-1-benzofuran-2-yl)methanamine , a potent intermediate often encountered in the synthesis of bioisosteres of melatonin (e.g., Agomelatine analogs) and novel psychoactive substances (NPS). Due to the electron-donating 3-methoxy group, this molecule exhibits distinct stability profiles compared to the naked benzofuran core, necessitating rigorous reference standard selection.

This document compares Certified Reference Materials (CRMs) against Analytical Grades and Synthesis Grades , providing a self-validating HPLC-MS protocol for purity assessment.

Part 1: The Analytical Context & Stability Profile

The presence of a methoxy group at the C3 position of the benzofuran ring, coupled with a primary methanamine at C2, creates a specific electronic environment.

  • Electronic Activation: The C3-methoxy group is electron-donating, increasing the electron density of the furan ring. This makes the system more susceptible to oxidative degradation compared to unsubstituted benzofurans.

  • Amine Reactivity: The primary amine (-CH₂NH₂) is a nucleophile and a base. It readily absorbs atmospheric CO₂ to form carbamates (white crust formation) if not stored as a salt (e.g., Hydrochloride).

  • Chromatographic Behavior: The basic nitrogen causes peak tailing on standard C18 columns unless secondary interactions are suppressed via low pH or ion-pairing agents.

Stability & Handling Protocol
  • Storage: -20°C, hygroscopic (store in desiccator).

  • Atmosphere: Argon/Nitrogen blanket essential for the free base; recommended for the HCl salt.

  • Light: Protect from light (amber vials) to prevent furan ring photo-oxidation.

Part 2: Comparative Analysis of Reference Standard Grades

For drug development and impurity profiling, the choice of standard grade dictates the validity of your quantitative data.

Table 1: Comparative Specifications of Standard Grades
FeatureGrade A: ISO 17034 CRM Grade B: Analytical Standard Grade C: Synthesis/Reagent Grade
Primary Use Quantitation, Method Validation, CalibrationIdentification, Qualitative ScreeningSynthesis Starting Material
Purity (HPLC) ≥ 99.0% (Certified Value)≥ 98.0%≥ 95.0% (Variable)
Traceability SI-Traceable (via qNMR/Mass Balance)Traceable to internal lotVendor COA only
Uncertainty Explicitly stated (e.g., ± 0.5%)Not statedUnknown
Water Content Measured (KF) & subtractedMeasured (KF)Often ignored
Counter-ion Stoichiometry confirmed (e.g., 1.0 HCl)AssumedVariable (Free base vs Salt mix)
Cost Factor High (Custom Synthesis likely)ModerateLow
Expert Insight: The "Purity Trap"

Synthesis Grade (Grade C) often reports purity by "Area %" from a simple HPLC run. This is dangerous for (3-Methoxy-1-benzofuran-2-yl)methanamine because:

  • Salt Weight Error: If the material is partially hydroscopic or contains excess HCl, the gravimetric weight will not match the molar weight of the active moiety.

  • UV Bias: Impurities lacking the benzofuran chromophore (e.g., aliphatic side-products) may not appear in UV 254nm detection, falsely inflating purity.

Recommendation: For quantitative assays (IC50, potency), use Grade B at minimum, characterized by qNMR to establish an absolute assay value (% w/w).

Part 3: Experimental Validation (HPLC-UV/MS Protocol)

This protocol is designed to separate the target amine from common synthetic precursors (e.g., 3-methoxybenzofuran-2-carbaldehyde) and oxidative degradants.

Method Parameters
  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Acidic pH is critical to protonate the amine (R-NH₃⁺), preventing silanol interactions.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 254 nm (Primary), 280 nm (Secondary).

    • MS: ESI Positive Mode (Target Mass: [M+H]⁺).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Equilibration
12.090Gradient Ramp
15.090Wash
15.15Re-equilibration
20.05End
System Suitability Criteria (Self-Validating)
  • Tailing Factor (Tf): Must be < 1.5. (If > 1.5, increase buffer strength or temperature).

  • Retention Time: Target ~6-8 minutes.

  • Resolution: > 2.0 between the main peak and the nearest impurity (often the des-methyl or aldehyde precursor).

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for selecting and qualifying the reference standard for this specific compound.

ReferenceStandardWorkflow Start Start: Need Standard for (3-Methoxy-1-benzofuran-2-yl)methanamine Decision1 Is ISO 17034 CRM Available? Start->Decision1 GradeA Purchase CRM (Grade A) Direct Use for Quantitation Decision1->GradeA Yes BuyGradeB Purchase Analytical Std (Grade B) or Synthesis Grade (Grade C) Decision1->BuyGradeB No Qualify In-House Qualification Required BuyGradeB->Qualify Exp1 Exp 1: 1H-NMR / qNMR (Confirm Structure & Salt Stoichiometry) Qualify->Exp1 Exp2 Exp 2: HPLC-UV/MS (Check Organic Purity >98%) Qualify->Exp2 Exp3 Exp 3: Karl Fischer (KF) (Determine Water Content) Qualify->Exp3 Calc Calculate Potency Factor: P = (100 - %Water - %Imp) * (MW_free / MW_salt) Exp1->Calc Exp2->Calc Exp3->Calc Final Validated Working Standard Calc->Final

Caption: Workflow for the selection and qualification of (3-Methoxy-1-benzofuran-2-yl)methanamine reference standards. Note the critical "Calculation" step for non-CRM grades to account for salt forms and hygroscopicity.

Part 5: Degradation Pathway Analysis

Understanding impurities is vital for standard characterization. The electron-rich 3-methoxy group facilitates specific degradation routes.

DegradationPathways Parent (3-Methoxy-1-benzofuran-2-yl)methanamine Oxidation Oxidative Deamination (Formation of Aldehyde) Parent->Oxidation O2 / Light Carbamate Carbamate Formation (+CO2 from Air) Parent->Carbamate CO2 / Moisture Dimer Dimerization (Schiff Base Formation) Parent->Dimer Condensation with Aldehyde Impurity Product1 3-Methoxybenzofuran-2-carbaldehyde Oxidation->Product1 Product2 N-Carboxy Derivative (Solid Crust) Carbamate->Product2

Caption: Primary degradation pathways. The formation of the aldehyde (Product 1) is the most common impurity observed in aged standards.

References

  • International Organization for Standardization. (2016).[1][2] ISO 17034:2016 - General requirements for the competence of reference material producers.[1][2]Link

  • European Medicines Agency (EMA). (2006). Guideline on Validation of Analytical Procedures.Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22467483, 1-Benzofuran-2-ylmethanamine hydrochloride. (Structural Analog Reference). Link

  • Drug Enforcement Administration (DEA). (2013). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine. (Methodology Reference for Benzofuran Amines). Link

  • Sigma-Aldrich (Merck). (2024). Reference Standards & Certified Reference Materials Guide.[2][3]Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methoxy-1-benzofuran-2-yl)methanamine
Reactant of Route 2
(3-Methoxy-1-benzofuran-2-yl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.